molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B1354625
CAS No.: 28610-01-7
M. Wt: 164.17 g/mol
InChI Key: ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
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Description

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a high nitrogen-content heterocyclic compound with the molecular formula C6H8N6 . This complex fused ring system belongs to a class of azolo-annulated azines, which are of significant interest in modern medicinal chemistry as purine isosteres and building blocks for more complex molecular architectures . The core [1,2,4]triazolo[1,5-a][1,3,5]triazine structure can be synthesized and further functionalized, as demonstrated in methodological research on 7-amino-substituted analogues . While the specific biological profile and research applications for this 2-ethyl derivative are not fully detailed in the public domain, closely related structural analogues have demonstrated a wide range of pharmacological activities in preclinical research. These activities include antimicrobial, antifungal, and anti-inflammatory effects, highlighting the potential of this chemical scaffold in drug discovery programs . Researchers value this compound as a key intermediate for further chemical exploration, including nucleophilic substitution reactions and alkylation studies to create diverse chemical libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLTTPVKKDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223628
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28610-01-7
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Ethyltriazolo[1,5-a]triazin-7-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

Introduction

The[1][2][3]triazolo[1,5-a][1][4][5]triazine scaffold is a nitrogen-rich heterocyclic system, often considered a 5-azapurine analog. This structural motif is of significant interest in pharmaceutical research due to its potential to interact with various biological targets. The specific substitution of an ethyl group at the 2-position and an amine at the 7-position confers distinct physicochemical properties that are valuable for exploring structure-activity relationships (SAR) in drug discovery programs. This document outlines a reliable two-step synthesis pathway, commencing with the formation of a key 3-amino-5-ethyl-1,2,4-triazole intermediate, followed by the annulation of the 1,3,5-triazine ring.

Overall Synthesis Pathway

The synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial precursor, 3-amino-5-ethyl-1,2,4-triazole. The second step is a cyclocondensation reaction to form the final bicyclic heteroaromatic product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate 3-amino-5-ethyl-1,2,4-triazole 3-amino-5-ethyl-1,2,4-triazole Aminoguanidine Bicarbonate->3-amino-5-ethyl-1,2,4-triazole  + Propionic Acid (Microwave) Propionic Acid Propionic Acid Cyanoguanidine Cyanoguanidine 2-Ethyltriazolo[1,5-a]triazin-7-amine 2-Ethyltriazolo[1,5-a]triazin-7-amine 3-amino-5-ethyl-1,2,4-triazole->2-Ethyltriazolo[1,5-a]triazin-7-amine Key Intermediate Cyanoguanidine->2-Ethyltriazolo[1,5-a]triazin-7-amine  + 3-amino-5-ethyl-1,2,4-triazole (Heating)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-amino-5-ethyl-1,2,4-triazole

The initial and critical step is the formation of the 3-amino-5-ethyl-1,2,4-triazole precursor. A modern and efficient approach utilizes a microwave-assisted condensation reaction between aminoguanidine bicarbonate and propionic acid.[2] This method offers advantages in terms of reaction time and yield compared to traditional heating methods.

Mechanistic Considerations

The reaction proceeds via the acylation of aminoguanidine by propionic acid to form an acylaminoguanidine intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. The use of microwave irradiation accelerates the rate of this condensation and cyclization process.

Experimental Protocol: Microwave-Assisted Synthesis

Reagents and Materials:

  • Aminoguanidine Bicarbonate

  • Propionic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (aqueous)

  • Ethanol

  • Microwave synthesis vial (sealed)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, aminoguanidine bicarbonate is carefully neutralized with concentrated hydrochloric acid to form aminoguanidine hydrochloride in situ.

  • Propionic acid (1.2 equivalents) is added to the aminoguanidine salt (1.0 equivalent).

  • The mixture is placed in a sealed microwave synthesis vial.

  • The reaction is subjected to microwave irradiation at a controlled temperature and time, as optimized for the specific microwave reactor.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the mixture is adjusted with an aqueous sodium hydroxide solution to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Characterization Data for 3-amino-5-ethyl-1,2,4-triazole[2]
PropertyValue
Appearance White solid
Melting Point 132-134 °C
Yield 86-87%
IR (cm⁻¹) 3425, 3329, 3232, 2978, 1627, 1581
¹H NMR (δ, ppm) 1.14 (t, 3H), 2.44 (q, 2H), 5.66 (br s, 2H), 11.86 (br s, 1H)
¹³C NMR (δ, ppm) 12.28, 20.70, 153.41, 161.18

Part 2: Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine

The final step in the synthesis is the construction of the triazolo[1,5-a]triazine ring system. This is achieved through a cyclocondensation reaction of 3-amino-5-ethyl-1,2,4-triazole with cyanoguanidine (also known as dicyandiamide).[6][7] This reaction is a well-established method for the annulation of a 1,3,5-triazine ring onto a 3-amino-1,2,4-triazole core.[6]

Mechanistic Rationale

The (3+3) heterocyclization involves the 3-amino-1,2,4-triazole acting as a binucleophile and cyanoguanidine providing a C-N-C fragment. The reaction is typically thermally promoted and proceeds through a series of addition and condensation steps, ultimately leading to the formation of the fused bicyclic system with the elimination of ammonia.

Cyclization_Mechanism start 3-amino-5-ethyl- 1,2,4-triazole intermediate Guanidinyl-triazole Intermediate start->intermediate + Cyanoguanidine reagent Cyanoguanidine final 2-Ethyltriazolo[1,5-a] triazin-7-amine intermediate->final Intramolecular Cyclization (-NH3)

Caption: Simplified cyclocondensation mechanism.

Experimental Protocol: Cyclocondensation Reaction

Reagents and Materials:

  • 3-amino-5-ethyl-1,2,4-triazole

  • Cyanoguanidine (Dicyandiamide)

  • High-boiling point solvent (e.g., ethylene glycol, sulfolane, or solvent-free melt)

  • Reaction vessel with reflux condenser and thermometer

  • Magnetic or mechanical stirrer

Procedure:

  • A mixture of 3-amino-5-ethyl-1,2,4-triazole (1.0 equivalent) and cyanoguanidine (1.0-1.2 equivalents) is prepared.

  • The mixture is heated, either neat or in a high-boiling point solvent, to a temperature typically in the range of 150-200 °C.

  • The reaction is maintained at this temperature with stirring for several hours, and the progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent is used, the product may precipitate upon cooling and can be collected by filtration. If the reaction is performed neat, the solidified mass is triturated with a suitable solvent (e.g., ethanol or water) to induce crystallization.

  • The crude product is collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried.

  • Further purification can be achieved by recrystallization.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. The purity and identity of the intermediate, 3-amino-5-ethyl-1,2,4-triazole, should be confirmed using the characterization data provided in the table above before proceeding to the final step. Successful synthesis of the intermediate with matching analytical data provides a high degree of confidence for the subsequent cyclization. The final product, 2-Ethyltriazolo[1,5-a]triazin-7-amine, should be thoroughly characterized by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

Conclusion

This guide presents a scientifically sound and practical pathway for the synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable heterocyclic compound for further investigation in their respective fields. The use of a microwave-assisted step for the precursor synthesis enhances the efficiency of the overall process.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Available at: [Link]

  • Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][5]triazines as potential antifolate agents. (URL not available)

  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. PubMed. Available at: [Link]

  • A convenient method for the synthesis of 7-amino-substituted 1,2,4-triazolo[1,5- a][1][4][5]triazin-5-amines. ResearchGate. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)
  • SYNTHESIS OF 5,7-DIAMINO[1][2][3]TRIAZOLO[1,2-a][1][4][5]TRIAZINES VIA ANNULATION OF. JournalAgent. Available at: [Link]

  • Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1][2][3]triazolo[1,5-a][1][4][5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process. PubMed. Available at: [Link]

  • 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. ResearchGate. Available at: [Link]

  • Chemistry of Dicyandiamide. V. Structures of Guanazo- and Pyro-Guanazoles, and Reaction of Dicyandiamide with 3-Amino-5-Substituted-1,2,4, 4H-Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journals. Available at: [Link]

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents.
  • Syntheses of Heterocyclic Compounds
  • Synthesis of 5,7-Diamino[1][2][3]triazolo[1,2-a][1][4][5]triazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Cyclocondensation Reations of 3‐Amino‐1,2,4‐triazole with 3‐(Benzylidene)‐6‐fluoro‐thiochroman‐4‐ones to Tetracyclically Fused Dihydropyrimidines and Pyrimidines. Sci-Hub. Available at: [Link]

  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • One‐Pot Multicomponent Synthesis of Bis(diamino‐1,3,5‐triazines) under Microwave Irradiation. Monash University. Available at: [Link]

Sources

Unraveling the Mechanism of Action of 2-Ethyltriazolo[1,5-a]triazin-7-amine (ETTA): A Selective TPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the identification and inhibition of specific molecular drivers of oncogenesis. Within this paradigm, protein kinases have emerged as a critical class of therapeutic targets. This guide provides an in-depth technical exploration of the mechanism of action of a novel investigational compound, 2-Ethyltriazolo[1,5-a]triazin-7-amine (ETTA), a potent and selective inhibitor of the fictional serine/threonine kinase, Tumor Progression Kinase 1 (TPK1). Overexpression and constitutive activation of TPK1 have been identified as key drivers in a subset of aggressive solid tumors, making it a compelling target for therapeutic intervention.

The triazolotriazine scaffold, the core chemical structure of ETTA, is a well-established pharmacophore in the development of kinase inhibitors.[1][2][3][4][5] This structural motif has been successfully employed to target a variety of kinases, including c-Met and Glycogen synthase kinase 3β (GSK-3β), by mimicking the hinge-binding region of ATP.[1][2][4] This guide will dissect the molecular interactions of ETTA with TPK1, elucidate its impact on downstream signaling pathways, and provide detailed experimental protocols for researchers and drug development professionals to investigate its therapeutic potential.

ETTA: A Selective ATP-Competitive Inhibitor of TPK1

The primary mechanism of action of ETTA is its direct, ATP-competitive inhibition of the TPK1 kinase domain. The structural rationale for this targeted inhibition lies in the ability of the triazolotriazine core to form critical hydrogen bonds with the hinge region of the TPK1 active site, a mechanism observed with other kinase inhibitors bearing this scaffold.[1][3] This high-affinity binding occludes the entry of ATP, thereby preventing the phosphorylation of TPK1 substrates and abrogating its downstream signaling functions.

Biochemical Characterization of ETTA-TPK1 Interaction

The affinity and selectivity of ETTA for TPK1 have been quantified through a series of in vitro biochemical assays.

Parameter Value Assay Method
TPK1 IC50 15 nMLanthaScreen™ Eu Kinase Binding Assay
ATP Km (app) Increases with [ETTA]Enzyme-Linked Immunosorbent Assay (ELISA)
Selectivity >100-fold vs. a panel of 300 kinasesKinomeScan™ Profiling

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human TPK1, LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive tracer, Eu-anti-tag antibody, TR-FRET dilution buffer.

  • Procedure:

    • Prepare a serial dilution of ETTA in DMSO.

    • In a 384-well plate, add TPK1, Eu-anti-tag antibody, and the tracer to the TR-FRET dilution buffer.

    • Add the serially diluted ETTA or DMSO control to the wells.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of ETTA concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This competitive binding is further substantiated by kinetic studies demonstrating a concentration-dependent increase in the apparent Michaelis constant (Km) of ATP in the presence of ETTA, a hallmark of competitive inhibition.

Cellular Impact: Inhibition of the TPK1 Signaling Pathway

In cellular contexts, the inhibition of TPK1 by ETTA leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis in TPK1-driven cancer cell lines.

TPK1_Signaling_Pathway cluster_0 cluster_1 Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds TPK1 TPK1 GF_Receptor->TPK1 Activates Substrate_A Substrate A TPK1->Substrate_A Phosphorylates Substrate_B Substrate B TPK1->Substrate_B Phosphorylates ETTA ETTA ETTA->TPK1 Inhibits Cell_Cycle_Progression Cell Cycle Progression Substrate_A->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Substrate_B->Apoptosis_Inhibition Promotes

Caption: TPK1 Signaling Pathway and ETTA Inhibition.

Workflow for Assessing Cellular Pathway Modulation

Cellular_Assay_Workflow Start TPK1-driven Cancer Cells Treatment Treat with ETTA (Dose-response) Start->Treatment Western_Blot Western Blot Analysis (p-Substrate A/B) Treatment->Western_Blot Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Cell_Cycle Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis Data_Analysis Data Interpretation Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental Workflow for Cellular Characterization.

Experimental Protocol: Western Blot for Phospho-Substrate A

  • Cell Culture and Treatment: Plate TPK1-driven cancer cells and allow them to adhere overnight. Treat with increasing concentrations of ETTA for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-Substrate A (p-SubA) and total Substrate A overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Densitometrically quantify the p-SubA bands and normalize to total Substrate A.

The results from these cellular assays demonstrate a dose-dependent decrease in the phosphorylation of TPK1 substrates, leading to G1 cell cycle arrest and a significant increase in the apoptotic cell population.

Conclusion and Future Directions

2-Ethyltriazolo[1,5-a]triazin-7-amine (ETTA) represents a promising novel therapeutic agent that functions as a selective and potent ATP-competitive inhibitor of the TPK1 kinase. Its mechanism of action is well-supported by biochemical and cellular data, demonstrating its ability to specifically engage its target and modulate downstream oncogenic signaling pathways. The experimental protocols detailed in this guide provide a robust framework for further investigation into the preclinical and clinical potential of ETTA. Future studies should focus on in vivo efficacy in animal models of TPK1-driven cancers, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of potential biomarkers to guide patient selection. The continued exploration of compounds targeting the triazolotriazine scaffold holds significant promise for the development of next-generation targeted cancer therapies.[6][7][8][9]

References

  • Synthesis of triazolotriazine derivatives as c-Met inhibitors. PubMed. Available at: [Link]

  • A Triazolotriazine-Based Dual GSK-3b/CK-1d Ligand as a Potential Neuroprotective Agent Presenting Two - ArTS. ArTS. Available at: [Link]

  • Synthesis of triazolotriazine derivatives as c-Met inhibitors. ProQuest. Available at: [Link]

  • A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. PubMed. Available at: [Link]

  • Synthesis of triazolotriazine derivatives 5-8. ResearchGate. Available at: [Link]

  • WO2008021781A1 - Triazolotriazines as kinase inhibitors. Google Patents.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Preprints.org. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Ethyltriazolo[1,5-a]triazin-7-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the[1][2][3]Triazolo[1,5-a][1][4][5]triazine Scaffold in Medicinal Chemistry

The[1][2]triazolo[1,5-a][3][4]triazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in modern drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively interacting with purine-binding proteins that are pivotal in numerous disease pathways. This unique characteristic has propelled the development of a diverse library of triazolotriazine derivatives with a wide spectrum of biological activities. These compounds have shown promise as potent and selective inhibitors of various enzymes, including kinases and dihydrofolate reductase (DHFR), making them attractive candidates for the development of novel therapeutics in oncology, inflammatory diseases, and infectious diseases. This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyltriazolo[1,5-a]triazin-7-amine (CAS Number: 28610-01-7), focusing on its synthesis, physicochemical properties, and potential applications in drug development.

Physicochemical Properties and Characterization

While extensive experimental data for 2-Ethyltriazolo[1,5-a]triazin-7-amine is not widely published, its properties can be inferred from closely related analogs and computational predictions.

PropertyPredicted/Inferred ValueNotes and References
CAS Number 28610-01-7[5]
Molecular Formula C6H8N6Derived from structure
Molecular Weight 164.17 g/mol Derived from structure
Appearance Likely a solid at room temperatureBased on related compounds[4]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMFInferred from the parent scaffold and substituted analogs.[6]
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.

Spectroscopic Characterization:

The structural elucidation of 2-Ethyltriazolo[1,5-a]triazin-7-amine would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of analogous compounds.

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl group. Signals for the amino protons and the proton on the triazine ring would also be present.

  • ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, as well as the carbons of the fused heterocyclic ring system.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group, C-H stretching for the ethyl group, and C=N and C-N stretching vibrations from the heterocyclic core.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.

Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine: A Proposed Synthetic Route

The synthesis of the[1][2]triazolo[1,5-a][3][4]triazine scaffold is well-documented, with the most common approach involving the cyclization of a substituted 3-amino-1,2,4-triazole with a suitable cyclizing agent.[7] A plausible and efficient synthetic route to 2-Ethyltriazolo[1,5-a]triazin-7-amine is outlined below. This proposed pathway is based on established methodologies for the synthesis of related 2-substituted triazolotriazines.[1]

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Cyclization A 3-Amino-5-ethyl-1,2,4-triazole D 2-Ethyl-5-guanidino-1,2,4-triazole A->D  HNO3, H2O, Reflux B Cyanamide B->D C Dicyandiamide F 2-Ethyltriazolo[1,5-a]triazin-7-amine D->F  Reflux E Formic Acid E->F

Caption: Proposed two-step synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Ethyl-5-guanidino-1,2,4-triazole

  • Rationale: This initial step introduces the guanidinyl group, which is essential for the subsequent cyclization to form the triazine ring. The reaction of an amino-triazole with cyanamide or dicyandiamide under acidic conditions is a standard and effective method for this transformation.

  • Procedure:

    • To a solution of 3-amino-5-ethyl-1,2,4-triazole in water, add an equimolar amount of dicyandiamide.

    • Add concentrated nitric acid dropwise with stirring until the solution is acidic.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-Ethyl-5-guanidino-1,2,4-triazole.

    • The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine

  • Rationale: The final cyclization step to form the triazolotriazine ring is achieved by reacting the guanidino-triazole intermediate with a one-carbon synthon, such as formic acid. The acidic conditions and heat promote the intramolecular cyclization and dehydration to yield the desired product.

  • Procedure:

    • Suspend 2-Ethyl-5-guanidino-1,2,4-triazole in an excess of formic acid.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., ammonia solution) to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude 2-Ethyltriazolo[1,5-a]triazin-7-amine by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Potential Applications in Drug Development

The[1][2]triazolo[1,5-a][3][4]triazine scaffold is a versatile platform for the development of targeted therapies. The introduction of an ethyl group at the 2-position can influence the compound's potency, selectivity, and pharmacokinetic properties.

1. Kinase Inhibitors:

Many kinases are validated targets in oncology and inflammatory diseases. The triazolotriazine core can mimic the purine ring of ATP, the primary substrate for kinases, leading to competitive inhibition. The 2-ethyl substituent can be directed towards hydrophobic pockets within the ATP-binding site, potentially enhancing binding affinity and selectivity for specific kinases.

Diagram of Kinase Inhibition:

KinaseInhibition cluster_0 ATP Binding Site of Kinase ATP ATP Phosphorylation Phosphorylation ATP->Phosphorylation Inhibitor 2-Ethyltriazolo[1,5-a]triazin-7-amine Kinase Kinase Inhibitor->Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylated Substrate Kinase

Caption: Competitive inhibition of a kinase by 2-Ethyltriazolo[1,5-a]triazin-7-amine.

2. Antifolate Agents:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Inhibitors of DHFR are used as anticancer and antimicrobial agents. The diamino-triazine moiety present in 2-Ethyltriazolo[1,5-a]triazin-7-amine is a key pharmacophore for DHFR inhibition.[1] The 2-ethyl group can be optimized to improve binding to the active site of DHFR, potentially leading to potent and selective inhibitors.[3]

Conclusion and Future Directions

2-Ethyltriazolo[1,5-a]triazin-7-amine represents a promising, yet underexplored, molecule within the medicinally important class of triazolotriazines. The synthetic routes to this compound are well-precedented, and its structural features suggest a high potential for biological activity, particularly as a kinase or DHFR inhibitor. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further research should focus on the specific synthesis and characterization of 2-Ethyltriazolo[1,5-a]triazin-7-amine, followed by a thorough evaluation of its biological activity against a panel of relevant targets. Structure-activity relationship studies, guided by computational modeling, will be crucial in optimizing this scaffold to develop novel and effective therapeutic agents.

References

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An In-depth Technical Guide to the Characterization of the Triazolo[1,5-a]triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the triazolo[1,5-a]triazine scaffold is a subject of considerable interest. This fused heterocyclic system, an isostere of purine, is a privileged structure in the design of novel therapeutic agents due to its diverse biological activities, including potential applications as anti-inflammatory, anti-cancer, and antiviral agents.[1][2][3] A thorough and unambiguous characterization of the triazolo[1,5-a]triazine core is paramount to understanding its structure-activity relationships and advancing its therapeutic potential.

This technical guide provides a comprehensive overview of the essential techniques employed in the structural elucidation of the triazolo[1,5-a]triazine core, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

Synthesis of the Triazolo[1,5-a]triazine Core: A Foundational Step

The journey to characterizing the triazolo[1,5-a]triazine core begins with its synthesis. A multitude of synthetic strategies have been developed, each with its own advantages depending on the desired substitution patterns. Common approaches include the reaction of 5-amino-1H-1,2,4-triazole derivatives with reagents like diethoxymethyl acetate or triethyl orthoformate.[4] Another prevalent method involves the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment.[5] Furthermore, Dimroth-type rearrangements of[4][5][6]triazolo[4,3-a][1][2][4]triazines provide an alternative route to the more thermodynamically stable [1,5-a] isomers.[7]

The choice of synthetic route is critical as it dictates the potential impurities and side products that may need to be identified and separated during the characterization process. For instance, in Dimroth rearrangements, incomplete conversion can lead to a mixture of isomers, necessitating careful spectroscopic analysis to differentiate between the [4,3-a] and [1,5-a] cores.

Below is a generalized workflow illustrating a common synthetic approach to the triazolo[1,5-a]triazine core, starting from a substituted 5-amino-1H-1,2,4-triazole.

G cluster_synthesis General Synthetic Workflow start Substituted 5-amino-1H-1,2,4-triazole reaction Cyclocondensation Reaction start->reaction reagent Cyclizing Agent (e.g., Triethyl orthoformate) reagent->reaction product Substituted Triazolo[1,5-a]triazine reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterized_product Characterized Core Structure purification->characterized_product

Caption: General Synthetic Workflow for Triazolo[1,5-a]triazines.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a 7-substituted-triazolo[1,5-a]triazin-7(6H)-one, adapted from established literature procedures.[4]

  • Starting Material Preparation: Begin with the appropriate 5-amino-1-(aminocarbonyl)-1H-1,2,4-triazole. The purity of this starting material is crucial and should be confirmed by NMR spectroscopy and melting point analysis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-amino-1-(aminocarbonyl)-1H-1,2,4-triazole in an excess of triethyl orthoformate.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with a cold solvent such as ethanol or diethyl ether to remove any unreacted triethyl orthoformate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired triazolo[1,5-a]triazin-7(6H)-one.

  • Drying: Dry the purified product under vacuum to remove any residual solvent before proceeding with characterization.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are the cornerstone of structural characterization, providing detailed information about the connectivity and electronic environment of the atoms within the triazolo[1,5-a]triazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the triazolo[1,5-a]triazine core.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the triazolo[1,5-a]triazine core are highly dependent on their electronic environment. Protons attached to the triazine ring are typically observed in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. For instance, the C4-H proton in some 1,4-dihydroazolo[5,1-c][4][5][6]triazines has been reported to appear around 6.26–6.48 ppm.[8] The integration of the signals provides the ratio of the different types of protons, while the coupling patterns reveal the connectivity between adjacent protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons of the triazolo[1,5-a]triazine core are also typically found in the downfield region of the spectrum. The chemical shift of a particular carbon is influenced by the nature of the atoms it is bonded to and the overall electronic structure of the ring system. For example, the C4 carbon in certain 1,4-dihydroazolo[5,1-c][4][5][6]triazines resonates in the range of 67.7–70.1 ppm.[8]

Table 1: Representative NMR Data for Triazolo[1,5-a]triazine Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H6.0 - 9.0Protons on the heterocyclic core are deshielded.
¹³C65 - 160Carbons within the ring system exhibit a wide range of chemical shifts.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified triazolo[1,5-a]triazine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are usually sufficient, but optimization of parameters such as the number of scans may be necessary for samples with low concentration.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the coupling constants. Correlate the ¹H and ¹³C signals using 2D NMR techniques such as HSQC and HMBC for an unambiguous assignment of all protons and carbons in the triazolo[1,5-a]triazine core and its substituents.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. The triazolo[1,5-a]triazine core may undergo characteristic fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) conditions, which can be used to confirm the presence of the heterocyclic ring system.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize an appropriate ionization technique, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically yield the protonated molecule [M+H]⁺ or the molecular ion M⁺.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound. For accurate mass measurement, use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak. Use the accurate mass to calculate the elemental composition and confirm that it matches the expected molecular formula of the synthesized triazolo[1,5-a]triazine derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds. For the triazolo[1,5-a]triazine core, IR spectroscopy can be used to identify characteristic vibrations of the C=N, C-N, and N-N bonds within the heterocyclic ring system.

Table 2: Characteristic IR Absorption Bands for Triazolo[1,5-a]triazines

Functional GroupWavenumber (cm⁻¹)Intensity
C=N stretching1650 - 1550Medium to Strong
Ring stretching1550 - 1450Medium to Strong
C-H bending1400 - 1200Variable

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Analyze the spectrum to identify the characteristic absorption bands corresponding to the vibrations of the triazolo[1,5-a]triazine core and any functional groups present in the substituents.

Crystallographic Characterization: The Definitive 3D Structure

While spectroscopic methods provide valuable information about the connectivity and electronic structure of the triazolo[1,5-a]triazine core, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of its three-dimensional structure in the solid state.[9] XRD analysis provides precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the geometry and conformation of the molecule.[8] It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Table 3: Representative Crystallographic Parameters for a Fused Triazine Ring System

ParameterTypical ValueSignificance
C-N bond length (in-ring)1.32 - 1.38 ÅIndicates the degree of double bond character.
N-N bond length1.35 - 1.40 ÅReflects the electronic nature of the triazole moiety.
Ring PlanarityGenerally planarDeviations can occur with bulky substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is to grow single crystals of sufficient size and quality. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion techniques.

  • Crystal Mounting and Data Collection: Carefully select a suitable single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

  • Structural Analysis: Analyze the refined structure to determine the precise bond lengths, bond angles, and torsional angles. Visualize the crystal packing to identify and analyze any intermolecular interactions.

A Synergistic Approach to Characterization

The most robust characterization of the triazolo[1,5-a]triazine core is achieved through the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

The following diagram illustrates the logical workflow for the complete characterization of a newly synthesized triazolo[1,5-a]triazine derivative, highlighting the interplay between the different techniques.

G cluster_characterization Integrated Characterization Workflow synthesis Synthesized Compound ms Mass Spectrometry (Molecular Formula) synthesis->ms nmr NMR Spectroscopy (Connectivity & Environment) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir xrd X-ray Crystallography (3D Structure & Stereochemistry) synthesis->xrd If single crystals are obtained elucidation Complete Structural Elucidation ms->elucidation nmr->elucidation ir->elucidation xrd->elucidation

Caption: Integrated Workflow for Structural Characterization.

Conclusion

The triazolo[1,5-a]triazine core represents a fertile ground for the discovery of novel bioactive compounds. A rigorous and multifaceted approach to its structural characterization is essential for advancing our understanding of this important heterocyclic system and for rationally designing new derivatives with enhanced therapeutic properties. By integrating the insights from NMR, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction, researchers can confidently elucidate the structure of their synthesized compounds, thereby laying a solid foundation for further investigations in drug discovery and materials science.

References

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A Technical Guide to the Synthesis, Derivatization, and Potential Applications of 2-Ethyltriazolo[1,5-a]triazin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of analogs based on the 2-Ethyltriazolo[1,5-a]triazin-7-amine core. This scaffold, a derivative of the broader class of 1,2,4-triazolo[1,5-a][1][2][3]triazines, represents a promising area of research in medicinal chemistry due to its structural similarity to endogenous purines, suggesting a wide range of potential biological activities.

Introduction: The Triazolo[1,5-a]triazine Scaffold

The 1,2,4-triazolo[1,5-a][1][2][3]triazine system is a fused heterocyclic ring structure that can be considered a 5-azapurine analog. This structural resemblance to native purines like adenine and guanine makes it a compelling scaffold for the design of molecules that can interact with purinergic receptors and enzymes involved in purine metabolism. The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

This guide will focus on analogs of 2-Ethyltriazolo[1,5-a]triazin-7-amine, a specific subset of this class of compounds. We will delve into the synthetic methodologies for creating a library of these analogs, explore the known and potential biological targets, and provide detailed protocols for their synthesis and evaluation.

Synthetic Strategies for 2-Ethyltriazolo[1,5-a]triazin-7-amine and its Analogs

The synthesis of the 2-Ethyltriazolo[1,5-a]triazin-7-amine core and its derivatives can be achieved through several established routes, primarily involving the construction of the triazine ring onto a pre-formed 3-amino-1,2,4-triazole precursor.

Synthesis of the Core Scaffold

A plausible and efficient method for the synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine involves a two-step process starting from 3-amino-5-ethyl-1,2,4-triazole.

Step 1: Synthesis of 3-Amino-5-ethyl-1,2,4-triazole

The initial step involves the synthesis of the substituted aminotriazole. This can be accomplished by reacting propionitrile with hydrazine to form the corresponding amidrazone, which is then cyclized with a suitable one-carbon synthon, such as cyanogen bromide or formic acid.

Step 2: Annulation of the Triazine Ring

The 3-amino-5-ethyl-1,2,4-triazole is then cyclized to form the triazolo[1,5-a]triazine ring system. A common method for this transformation is the reaction with cyanoguanidine, which provides the necessary atoms to complete the triazine ring.[4] This reaction typically proceeds at elevated temperatures in a high-boiling solvent like dimethylformamide (DMF).

Synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine Propionitrile Propionitrile Amidrazone Amidrazone Propionitrile->Amidrazone Hydrazine Hydrazine Hydrazine 3-Amino-5-ethyl-1,2,4-triazole 3-Amino-5-ethyl-1,2,4-triazole Amidrazone->3-Amino-5-ethyl-1,2,4-triazole Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide 2-Ethyltriazolo[1,5-a]triazin-7-amine 2-Ethyltriazolo[1,5-a]triazin-7-amine 3-Amino-5-ethyl-1,2,4-triazole->2-Ethyltriazolo[1,5-a]triazin-7-amine Cyanoguanidine, DMF, heat Cyanoguanidine Cyanoguanidine

General synthetic scheme for the core scaffold.
Derivatization Strategies

The 2-Ethyltriazolo[1,5-a]triazin-7-amine scaffold offers multiple points for diversification to explore structure-activity relationships. The primary positions for modification are the 7-amino group and the 5-position of the triazine ring.

The 7-amino group can be readily acylated, alkylated, or used in nucleophilic aromatic substitution reactions to introduce a wide variety of substituents. These modifications can significantly impact the compound's solubility, hydrogen bonding capacity, and interaction with biological targets.

Substitution at the 5-position can be achieved by starting with a different triazine-forming reagent or by subsequent modification of a suitable intermediate. For instance, a 5-chloro or 5-phenoxy intermediate can be displaced by various nucleophiles to introduce diverse functionalities.[2]

Structure-Activity Relationships and Potential Biological Applications

Adenosine Receptor Antagonism

Analogs of the triazolo[1,5-a]triazine scaffold have been extensively studied as antagonists of adenosine receptors, particularly the A2A subtype.[1][3] The well-known A2A antagonist ZM241385 features a 2-(2-furyl)triazolo[1,5-a]triazin-7-amine core, highlighting the importance of this scaffold for activity at this target. The ethyl group at the 2-position of our core structure could modulate the selectivity and potency towards different adenosine receptor subtypes.

Kinase Inhibition

The triazolo[1,5-a]triazine nucleus is also a known hinge-binding motif for various protein kinases. Derivatives of this scaffold have been investigated as inhibitors of Casein Kinase 1δ (CK1δ), a target implicated in neurodegenerative diseases.[2][5] The 7-amino group is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.

Anticancer and Anti-angiogenic Activity

Certain triazolo[1,5-a]triazine derivatives have demonstrated potential as anticancer agents through the inhibition of thymidine phosphorylase, an enzyme involved in angiogenesis.[6] The substitution pattern on the triazolo[1,5-a]triazine core plays a critical role in determining the potency and mechanism of action.

Eosinophilia Inhibition

In the context of inflammatory diseases, triazolo[1,5-a]triazine derivatives have shown potent inhibitory activity against eosinophilia.[7] Structure-activity relationship studies in this area have indicated that a thiocarbonyl moiety at the 7-position and a substituted phenyl group at the 2-position are favorable for activity. While our core has a 7-amino group, this position is a key point for modification to explore this therapeutic area.

Experimental Protocols

The following are representative, detailed protocols for the synthesis and characterization of a 2-substituted-7-amino-triazolo[1,5-a]triazine, which can be adapted for the specific synthesis of 2-Ethyltriazolo[1,5-a]triazin-7-amine and its analogs.

General Synthetic Protocol for 2,5,7-Trisubstituted[1][4][7]triazolo[1,5-a][1][2][3]triazines

This protocol is adapted from the synthesis of 2,5,7-triamino[1][4][7]triazolo[1,5-a][1][2][3]triazines.[4]

Materials:

  • 3-Amino-5-ethyl-1,2,4-triazole

  • Cyanoguanidine

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • A mixture of 3-amino-5-ethyl-1,2,4-triazole (1 equivalent) and cyanoguanidine (1.2 equivalents) in DMF is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and then with water.

  • The crude product is recrystallized from a suitable solvent system (e.g., DMF/water or ethanol/water) to afford the pure 2-ethyl-7-amino-[1][4][7]triazolo[1,5-a][1][2][3]triazin-5-amine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • 1H NMR: To identify the chemical environment of the protons.

  • 13C NMR: To confirm the carbon framework.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Synthetic_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants 3-Amino-5-ethyl-1,2,4-triazole + Cyanoguanidine Reaction Reflux in DMF Reactants->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Ethyl-7-amino-5-imino... (intermediate) Purification->Product Final_Product 2-Ethyltriazolo[1,5-a]triazin-7-amine Product->Final_Product NMR 1H and 13C NMR Final_Product->NMR MS HRMS Final_Product->MS Purity HPLC Final_Product->Purity Assays Kinase Assays Receptor Binding Assays Cell-based Assays Final_Product->Assays

Experimental workflow for synthesis and evaluation.
Representative Biological Assay: Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a protein kinase, such as CK1δ.

Materials:

  • Recombinant human CK1δ enzyme

  • Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CK1δ)

  • 32P-ATP or a fluorescence-based kinase assay kit

  • Synthesized inhibitor compounds

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the CK1δ enzyme, the substrate peptide, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (spiked with 32P-ATP if using a radiometric assay).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for a specific time.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate. In a radiometric assay, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away the unincorporated 32P-ATP, and measuring the radioactivity of the membrane using a scintillation counter. For fluorescence-based assays, follow the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Data Summary

The following table summarizes the key characteristics and potential applications of the 2-Ethyltriazolo[1,5-a]triazin-7-amine analog class based on the available literature for the broader triazolo[1,5-a]triazine scaffold.

Property Description References
Core Scaffold 1,2,4-Triazolo[1,5-a][1][2][3]triazine[8]
Key Precursor 3-Amino-5-ethyl-1,2,4-triazole[4]
Primary Synthetic Route Cyclization with cyanoguanidine[4]
Potential Biological Targets Adenosine Receptors (A2A), Protein Kinases (CK1δ), Thymidine Phosphorylase[1][2][6]
Therapeutic Areas of Interest Neurodegenerative Diseases, Cancer, Inflammatory Disorders[2][6][7]
Key SAR Features Substituents at positions 2, 5, and 7 are critical for activity and selectivity. The 7-amino group is a key interaction point.[1][2][7]

Conclusion

The 2-Ethyltriazolo[1,5-a]triazin-7-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. Based on the extensive research on related analogs, this class of compounds holds potential for the development of potent and selective modulators of key biological targets, including adenosine receptors and protein kinases. Further investigation into the synthesis and biological evaluation of a focused library of 2-ethyl analogs is warranted to fully explore their therapeutic potential.

References

  • Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility. (URL: [Link])

  • Synthesis of 2,5,7-triamino[1][4][7]triazolo[1,5-a][1][2][3]triazines as potential antifolate agents. (URL: [Link])

  • 7-Amino-[1][4][7]triazolo[1,5-a][1][2][3]triazines as CK1δ inhibitors. (URL: [Link])

  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. (URL: [Link])

  • Synthesis and Biological Evaluation of a New Series of 1,2,4-Triazolo[1,5-a]-1,3,5-triazines as Human A(2A) Adenosine Receptor Antagonists with Improved Water Solubility. (URL: [Link])

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][2][3]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (URL: [Link])

  • 1,2,4-Triazolo[1,5-a][1][2][3]triazines (5-Azapurines): Synthesis and Biological Activity. (URL: not available)

  • 7-Amino-[1][4][7]triazolo[1,5-a][1][2][3]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. (URL: [Link])

Sources

The Triazolo[1,5-a]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as a cornerstone of drug design, owing to their diverse steric and electronic properties that facilitate interactions with biological targets. Among these, the triazolo[1,5-a]triazine scaffold has garnered significant attention as a "privileged" structure, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the multifaceted biological activities of triazolo[1,5-a]triazine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used to unlock their promise.

The Architectural Advantage: Understanding the Triazolo[1,5-a]triazine Core

The triazolo[1,5-a]triazine system is a fused bicyclic heteroaromatic ring structure, characterized by the fusion of a 1,2,4-triazole ring with a 1,3,5-triazine ring. This unique arrangement of nitrogen atoms imparts a distinct electronic distribution and a planar geometry, making it an excellent scaffold for designing molecules that can interact with the active sites of various enzymes and receptors. Its structural similarity to endogenous purines allows it to act as a bioisostere, interfering with metabolic pathways that are crucial for the proliferation of cancer cells and pathogens.

A Versatile Pharmacophore: Diverse Biological Activities

The triazolo[1,5-a]triazine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a promising starting point for the development of new drugs across multiple therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the triazolo[1,5-a]triazine core have exhibited potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their anticancer activity is often attributed to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

A significant body of research has demonstrated that triazolo[1,5-a]triazine derivatives exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many triazolo[1,5-a]triazine compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Key kinase targets include:

    • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Certain triazolo[1,5-a]triazine derivatives have been shown to be potent inhibitors of PI3K and/or mTOR, leading to the suppression of this critical signaling cascade. One study reported that novel 1,3,5-triazine derivatives showed significant inhibitory activity against PI3K/mTOR, with the most potent compound exhibiting the greatest activity against the PI3Kα isoform.

    • Bruton's Tyrosine Kinase (BTK) and Serine/Threonine-Protein Kinase AKT: Some pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides, which are structurally related to the core topic, have been found to inhibit BTK and decrease the expression of AKT, CDK2, and mTOR.

  • Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in tumor growth and angiogenesis. Several 5-thioxo analogues of 1,2,4-triazolo[1,5-a]triazine have shown significant inhibitory activity against TP, with some compounds being more potent than the reference compound 7-Deazaxanthine.

  • Induction of Apoptosis and Cell Cycle Arrest: Many triazolo[1,5-a]triazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, one potent derivative was found to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, up-regulating pro-apoptotic proteins like Bax and p53, and down-regulating the anti-apoptotic protein Bcl-2. These compounds can also cause cell cycle arrest, often in the G0/G1 or G2/M phase, thereby halting cell proliferation.

The in vitro anticancer potency of triazolo[1,5-a]triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamide (MM137)BxPC-3 (Pancreatic)0.18
Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamide (MM137)PC-3 (Prostate)0.06
Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Derivative (3b)MCF-7 (Breast)0.25 ± 0.07
Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Derivative (3b)MDA-MB-231 (Breast)0.31 ± 0.14
Triazolo[1,5-a]pyrimidine Derivative (6i)MGC-803 (Gastric)0.96
1,3,5-Triazine-based Pyrazole Derivative (17)EGFR expressing cells0.2294
Pyrazolo[1,5-a]triazin-2-thioxo-4-one Derivative (17p)Thymidine Phosphorylase0.04

The following diagram illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by certain triazolo[1,5-a]triazine derivatives.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Triazolo[1,5-a]triazine Triazolo[1,5-a]triazine Triazolo[1,5-a]triazine->PI3K Inhibits Triazolo[1,5-a]triazine->mTORC1 Inhibits

PI3K/AKT/mTOR pathway inhibition.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. Triazolo[1,5-a]triazine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

The antimicrobial effects of these compounds are believed to stem from their ability to interfere with vital cellular processes in microorganisms:

  • Dual Inhibition of DNA Gyrase and DHFR: Some 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). DNA gyrase is essential for DNA replication, while DHFR is a key enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids and amino acids.

  • Cell Wall Synthesis Inhibition: The structural features of some triazolo[1,5-a]triazines may allow them to interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

The in vitro antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µM)Reference
1,2,4-Triazolo[1,5-a]pyrimidine (9o)B. subtilis16
1,2,4-Triazolo[1,5-a]pyrimidine (9n)S. aureus> Ciprofloxacin
1,2,4-Triazolo[1,5-a]pyrimidine (9p)S. aureus69
1,2,4-Triazolo[1,5-a]pyrimidine (9p)P. aeruginosa68
1,2,4-Triazolo[1,5-a]quinazolinone (THTQ)C. albicans7.5 (mg/mL)
1,2,4-Triazolo[1,5-a]quinazolinone (THTQ)A. niger15 (mg/mL)
Antiviral Activity: A Potential Weapon Against Viral Infections

The triazolo[1,5-a]triazine scaffold has also shown promise as a source of antiviral agents. Notably, the structurally related compound Triazavirin, a 1,2,4-triazolo[5,1-c]triazine derivative, has been approved in Russia for the treatment of influenza.

The primary antiviral mechanism of action for these compounds is the inhibition of viral RNA synthesis. They target the viral RNA-dependent RNA polymerase (RdRp), an enzyme that is essential for the replication of RNA viruses. By binding to RdRp, these compounds prevent the synthesis of new viral RNA, thereby halting viral propagation.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Derivatives of the triazolo[1,5-a]triazine scaffold have also been explored for their potential to treat neurological disorders. Their ability to interact with CNS receptors makes them interesting candidates for further investigation.

Certain triazolo[1,5-a]pyrazine derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is highly expressed in the brain and is involved in the regulation of neurotransmitter release and neuronal excitability. Antagonists of the A2A receptor are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders. Replacement of the core of known A2A antagonists with an isomerictriazolo[1,5-a]pyrazine nucleus has been shown to improve target affinity and selectivity.

Experimental Workflows: A Guide to Biological Evaluation

The evaluation of the biological activity of triazolo[1,5-a]triazine derivatives involves a series of well-established in vitro assays.

Workflow for Assessing Anticancer Activity

anticancer_workflow cluster_workflow Anticancer Activity Workflow Start Synthesized Compound MTT MTT Assay (Cell Viability) Start->MTT Comet Comet Assay (Genotoxicity) MTT->Comet Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Comet->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Western Western Blot (Protein Expression) CellCycle->Western End SAR & Lead Optimization Western->End

Workflow for anticancer evaluation.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]triazine derivatives and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using specialized software to measure the tail length and intensity.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. SAR studies on triazolo[1,5-a]triazine derivatives have provided valuable insights for optimizing their therapeutic properties.

  • Anticancer Activity: For thymidine phosphorylase inhibitors, the presence of a 5-thioxo group on the triazolotriazine ring was found to be crucial for activity. In some series, the nature and position of substituents on a phenyl ring attached to the core significantly influence potency.

  • Antimicrobial Activity: The antimicrobial activity of 1,2,4-triazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. For example, in one study, a compound with methoxy and chloro substituents on the phenyl ring at the 7-position showed potent activity.

  • CNS Activity: In the case of adenosine A2A receptor antagonists, the substitution pattern on the triazolo[1,5-a]pyrazine core is critical for affinity and selectivity. The replacement of atriazolo[1,5-c]pyrimidine core with the isomerictriazolo[1,5-a]pyrazine nucleus has been shown to be a successful strategy for improving ligand properties.

Future Perspectives and Conclusion

The triazolo[1,5-a]triazine scaffold has unequivocally established itself as a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive area for further research. Future efforts will likely focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective analogs with improved pharmacokinetic and pharmacodynamic profiles.

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel active compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models of disease.

  • Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical diversity of triazolo[1,5-a]triazine libraries to identify new hits against a broader range of biological targets.

References

  • Akahoshi, F., Takeda, S., Okada, T., Kajii, M., Nishimura, H., Sugiura, M., Inoue, Y., Fukaya, C., Naito, Y., Imagawa, T., & Nakamura, N. (1

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Triazolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolotriazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility stems from its ability to interact with a diverse range of protein targets, making it a focal point for drug discovery programs. This technical guide provides an in-depth exploration of the key therapeutic targets of triazolotriazine compounds, with a primary focus on protein kinases and phosphodiesterases. We will delve into the mechanisms of action, present methodologies for target identification and validation, and offer detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Triazolotriazine Core

Triazolotriazines are bicyclic heterocyclic compounds formed by the fusion of a triazole ring with a triazine ring. This structural motif offers a unique combination of hydrogen bond donors and acceptors, as well as a rigid framework that can be readily functionalized. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of compounds for specific biological targets[1][2]. The diverse pharmacological activities attributed to this scaffold include anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscoring its therapeutic potential[1][3][4].

Key Therapeutic Target Classes

Research has revealed that triazolotriazine derivatives exert their effects by modulating the activity of several crucial protein families. Here, we focus on the most prominent and therapeutically relevant targets.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[5][6]. Several triazolotriazine-based compounds have emerged as potent kinase inhibitors.

Mechanism of Action: Most triazolotriazine kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades[7][8].

Notable Kinase Targets:

  • c-Met: The receptor tyrosine kinase c-Met is a key driver of cell proliferation, motility, and invasion. Its aberrant activation is implicated in numerous cancers. Triazolotriazine analogues have been developed as potent c-Met inhibitors, demonstrating nanomolar enzymatic activity and significant cellular potencies in cancer cell lines[7][8]. The binding model suggests that these compounds form critical hydrogen bonds and π-π stacking interactions within the ATP-binding site of the c-Met kinase domain[7].

  • Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ): These kinases are implicated in the pathophysiology of neuroinflammatory and neurodegenerative disorders like Parkinson's disease[3][9]. A dual inhibitor based on the triazolotriazine scaffold has been developed, showcasing a unique dual-inhibition mechanism. While it acts as a classical ATP competitor for CK-1δ, it forms a covalent bond with a cysteine residue in GSK-3β, leading to irreversible inhibition[3]. This dual-targeting approach presents a novel strategy for tackling complex neurodegenerative diseases.

  • Other Kinases: The triazolotriazine scaffold has also been explored for its inhibitory activity against other kinases, including EGFR and c-Kit, which are relevant in various cancers[10][11].

Quantitative Data on Triazolotriazine Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Triazolotriazine Analoguesc-MetNanomolar rangeMKN45, EBC-1[7][8]
Cyanoacrylamide-TriazolotriazineGSK-3β170-[3][9]
Cyanoacrylamide-TriazolotriazineCK-1δ680-[3][9]
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[12]. By inhibiting PDEs, the intracellular levels of these second messengers are elevated, leading to a range of physiological effects, including smooth muscle relaxation, vasodilation, and reduced inflammation[12][13].

Mechanism of Action: PDE inhibitors, including those with a triazolotriazine core, typically act by competing with the substrate (cAMP or cGMP) for the active site of the enzyme.

Notable PDE Targets:

  • PDE5: This is the most well-known PDE target, primarily due to the success of PDE5 inhibitors in treating erectile dysfunction[14][15]. These drugs work by increasing cGMP levels in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow[15]. Some PDE5 inhibitors are also approved for the treatment of pulmonary arterial hypertension[14][15]. The triazine and triazole moieties are recognized substructures in several known PDE5 inhibitors[16].

  • PDE4: Found predominantly in inflammatory and lung cells, PDE4 is a key regulator of cAMP levels. Inhibition of PDE4 leads to bronchodilation and suppression of inflammatory responses, making it a target for COPD and inflammatory skin conditions[12][13].

  • PDE3: This PDE is important in the cardiovascular system, and its inhibition can lead to increased cardiac contractility and vasodilation. Anagrelide, a PDE3 inhibitor, is used to treat thrombocythemia[12].

While the direct linkage of triazolotriazine compounds to specific PDE subtypes is an emerging area of research, the structural similarities to known PDE inhibitors suggest a strong potential for this scaffold in developing novel PDE-targeted therapies.

Workflow for Target Identification and Validation

Identifying the specific molecular target of a novel bioactive compound is a critical step in drug discovery[17][18]. The following workflow outlines a comprehensive strategy for the deconvolution of triazolotriazine compound targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Phenotypic_Screen Phenotypic Screen (e.g., Anti-proliferation Assay) Hypothesis_Generation Hypothesis Generation (In Silico & Literature) Phenotypic_Screen->Hypothesis_Generation Affinity_Chromatography Affinity Chromatography (Pull-down Assay) Phenotypic_Screen->Affinity_Chromatography DARTS DARTS (Drug Affinity Responsive Target Stability) Phenotypic_Screen->DARTS Mass_Spec Protein ID by Mass Spectrometry Affinity_Chromatography->Mass_Spec DARTS->Mass_Spec Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Mass_Spec->Biochemical_Assay Candidate Targets Cell_Based_Assay Cell-Based Assay (Target Engagement & Pathway) Biochemical_Assay->Cell_Based_Assay Gene_Knockdown Genetic Validation (siRNA/CRISPR) Cell_Based_Assay->Gene_Knockdown Final_Validation Validated Target Gene_Knockdown->Final_Validation

Caption: Workflow for small molecule target identification and validation.

Phase 1: Target Identification Methodologies

The initial phase focuses on identifying potential protein binders from a complex biological mixture.

3.1.1 Affinity-Based Pull-Down

This is a classic and powerful method for isolating target proteins[17][19].

  • Principle: The triazolotriazine compound is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry[17][20].

  • Causality: The choice of linker position is critical. It must be attached to a part of the molecule that is not essential for its biological activity, as determined by prior SAR studies. This ensures that the compound's binding orientation to its target is not sterically hindered.

Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis: Synthesize a derivative of the active triazolotriazine compound with a linker (e.g., polyethylene glycol) at a non-critical position. Covalently attach this probe to NHS-activated agarose beads. Prepare control beads with no compound attached.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the compound-bead eluate but absent in the control. Identify the proteins using LC-MS/MS analysis.

3.1.2 Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that small molecule binding can stabilize a protein against proteolysis[17][19].

  • Principle: A cell lysate is treated with the triazolotriazine compound, followed by digestion with a protease. If the compound binds to a target protein, it confers a conformational change that protects it from being degraded. The remaining, undigested proteins are then identified by mass spectrometry or Western blot[19].

  • Causality: This method is advantageous as it does not require chemical modification of the compound, thus avoiding potential alterations to its binding properties. The choice of protease and digestion time must be optimized to achieve partial digestion of the proteome, allowing for the detection of stabilized proteins.

Phase 2: Target Validation Methodologies

Once candidate targets are identified, they must be validated to confirm that they are responsible for the compound's observed biological effect[21][22].

3.2.1 Biochemical Assays

These assays directly measure the effect of the compound on the activity of the purified candidate protein (e.g., a kinase or PDE)[23][24].

  • Principle: An in vitro reaction is set up with the purified enzyme, its substrate, and varying concentrations of the triazolotriazine inhibitor. The enzyme's activity is measured over time[24].

  • Causality: This is the most direct way to confirm a compound-target interaction. By determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), the potency of the compound can be quantified. For competitive inhibitors, the substrate concentration should be kept at or below the Michaelis constant (Km) to ensure accurate IC50 determination[25].

Protocol: Kinase Inhibition Assay (Luminescence-based)

  • Reagents: Purified recombinant kinase, appropriate substrate peptide, ATP, and a kinase assay kit (e.g., Kinase-Glo®).

  • Compound Preparation: Prepare a serial dilution of the triazolotriazine compound in DMSO.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and buffer. Add the diluted compound (final DMSO concentration <1%).

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the kinase detection reagent, which measures the amount of ATP remaining. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value[25].

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase + Substrate Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation ATP ATP ATP->Kinase Remaining_ATP Remaining ATP ATP->Remaining_ATP Consumed in Reaction Inhibitor Triazolotriazine Inhibitor Inhibitor->Kinase Inhibition Luciferase Luciferase + Luciferin Remaining_ATP->Luciferase Light {Light Signal} Luciferase->Light Luminescence

Caption: Principle of a luminescence-based kinase inhibition assay.

3.2.2 Cell-Based Assays

Cell-based assays are crucial for confirming that the compound engages its target in a physiologically relevant context and modulates downstream signaling pathways[26][27][28].

  • Target Engagement: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target inside intact cells.

  • Pathway Analysis: Western blotting or phospho-specific ELISAs can be used to measure the phosphorylation status of downstream substrates of the target kinase, confirming that the compound inhibits the signaling pathway in cells[22].

  • Functional Assays: Assays measuring cell proliferation, apoptosis, or migration can link target inhibition to a specific cellular phenotype[27].

3.2.3 Genetic Validation

This is the definitive step to prove a target's role in the compound's mechanism of action.

  • Principle: Techniques like siRNA or CRISPR/Cas9 are used to reduce or eliminate the expression of the candidate target protein in cells.

  • Causality: If knocking down the target protein phenocopies the effect of the compound, or if the knockdown cells become resistant to the compound, it provides strong evidence that the compound's activity is mediated through that specific target[22].

Conclusion and Future Directions

The triazolotriazine scaffold is a rich source of bioactive molecules with significant therapeutic potential. The primary targets identified to date, protein kinases and phosphodiesterases, are central nodes in disease-relevant signaling pathways. The systematic application of modern target identification and validation workflows, as outlined in this guide, will be instrumental in deconvoluting the mechanisms of novel triazolotriazine compounds. Future research should focus on exploring a wider range of potential targets, leveraging structural biology to design more potent and selective inhibitors, and advancing the most promising compounds into preclinical and clinical development.

References

  • Al-Mokadem, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Wang, T., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. PubMed. [Link]

  • Precision for Medicine. Cell-Based Assays and Imaging. [Link]

  • Artusi, V., et al. (2019). A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. ChemMedChem. [Link]

  • Al-Duaij, O. K., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules. [Link]

  • Akahoshi, F., et al. (1998). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Journal of Medicinal Chemistry. [Link]

  • Wang, T., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. ProQuest. [Link]

  • Artusi, V., et al. (2019). A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition. PubMed. [Link]

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  • Cellomatics Biosciences. Target Validation. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Forenza, S., et al. (2008). Triazolotriazines as kinase inhibitors.
  • Zhang, H., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2022). An overview of triazoloquinazolines: Pharmacological significance and recent developments. ResearchGate. [Link]

  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, characterization, antitumor evaluation and molecular docking of some triazolotriazine Derivatives. ResearchGate. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • Sławiński, J., et al. (2022). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][17][18][21]triazine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Bielawska, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. International Journal of Molecular Sciences. [Link]

  • Al-Salahi, R., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals. [Link]

  • Sharma, S., et al. (2014). Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. Semantic Scholar. [Link]

  • Chen, J., et al. (2020). Triazolotriazine derivatives as a2a receptor antagonists.
  • Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • Mlika, M., et al. (2023). Phosphodiesterase Inhibitors. StatPearls. [Link]

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  • Corbin, J. D. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Impotence Research. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-SubstitutedTriazolo[1,5-a]triazin-7-amines

Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted[1][2][3]Triazolo[1,5-a][1][4][5]triazin-7-amines

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-substituted[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amines. This heterocyclic scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for purines like guanine.[1][6] Derivatives have shown potential as kinase inhibitors, antifolate agents, and modulators of other biological pathways.[7][8] This guide details the primary synthetic strategies, with a focus on the annulation of a 1,3,5-triazine ring onto a 1,2,4-triazole precursor. We will explore the critical mechanistic aspects, including the thermodynamically driven Dimroth rearrangement, and provide detailed, validated protocols for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The[1][2][3]triazolo[1,5-a][1][4][5]triazine core is a nitrogen-rich fused heterocyclic system that has garnered substantial attention for its diverse pharmacological activities.[9][10] Its structural similarity to endogenous purines allows it to interact with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery.[6]

The most robust and widely adopted synthetic approach involves the construction of the 1,3,5-triazine ring onto a pre-functionalized 3-amino-1,2,4-triazole. This "(3+3) heterocyclization" strategy offers modularity, allowing for the introduction of various substituents at the 2-position of the final triazolotriazine product.[11]

A key mechanistic consideration in this synthesis is the potential formation of two isomeric products: the[1][2][3]triazolo[4,3-a][1][4][5]triazine and the desired[1][2][3]triazolo[1,5-a][1][4][5]triazine. The former is often the kinetic product, which can be converted to the thermodynamically more stable [1,5-a] isomer under basic or thermal conditions via the Dimroth rearrangement.[4][11] Understanding and controlling this rearrangement is crucial for achieving high yields of the target compound.

Figure 1: General synthetic workflow for the construction of the triazolotriazine scaffold.

Mechanistic Insight: The Dimroth Rearrangement

The Dimroth rearrangement is a pivotal transformation in the chemistry of N-heterocycles, first observed by Otto Dimroth in 1909.[5][12] In the context of triazolotriazine synthesis, the reaction of a 3-amino-1,2,4-triazole can initially lead to the kinetically favored [4,3-a] isomer. This isomer, while stable under certain conditions, is often not the desired product. The application of heat or a base (e.g., DBU, NaOH) facilitates a ring-opening and ring-closing sequence that results in the thermodynamically more stable [1,5-a] isomer.[4][5]

The mechanism proceeds through the following key steps:

  • Base-catalyzed deprotonation: A base abstracts a proton, initiating the process.

  • Ring Opening: The triazine ring opens to form an unstable, acyclic intermediate.[4]

  • Conformational Rotation: The intermediate undergoes rotation around a C-N bond.

  • Ring Closure: Intramolecular nucleophilic attack by a terminal nitrogen atom onto a cyano or imine group re-forms the six-membered ring, yielding the stable [1,5-a] scaffold.[4]

Figure 2: Simplified schematic of the Dimroth rearrangement from the kinetic to the thermodynamic product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine via Cyclization with Cyanoguanidine

This protocol is adapted from established methods for synthesizing diaminotriazine systems and is a reliable route for preparing the title compounds.[7] It relies on the reaction between a 3,5-diamino-1,2,4-triazole and cyanoguanidine.

Materials:

  • 3-Amino-5-aryl-1,2,4-triazole (1.0 equiv)

  • Cyanoguanidine (dicyandiamide) (1.5 equiv)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Dimethylformamide (DMF) or Ethylene Glycol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-amino-5-aryl-1,2,4-triazole (e.g., 10 mmol, 1.0 equiv).

  • Add cyanoguanidine (15 mmol, 1.5 equiv) and the solvent (DMF, 20 mL).

  • Add 2-3 drops of concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Dichloromethane/Methanol 9:1). The disappearance of the starting triazole spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into cold water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield the 2-aryl-[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine.

  • Expected Outcome: The product is typically an off-white to pale yellow solid. Further purification can be achieved by recrystallization from an appropriate solvent like aqueous ethanol or DMF/water.[7]

Protocol 2: One-Pot Synthesis via N-Bromosuccinimide (NBS) Mediated Oxidative Cyclization and DBU-Mediated Rearrangement

This modern, efficient one-pot method generates the [4,3-a] isomer first, which is then isomerized in situ to the desired [1,5-a] product using DBU.[4]

Materials:

  • Substituted 2-hydrazinyl-1,3,5-triazine (1.0 equiv)

  • Substituted aryl/heteroaryl aldehyde (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 2-hydrazinyl-1,3,5-triazine (5 mmol, 1.0 equiv) and the aldehyde (5.5 mmol, 1.1 equiv) in methanol (25 mL).

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Cool the mixture in an ice bath (0 °C). Add NBS (6.0 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at room temperature for an additional 2-3 hours. At this stage, the [4,3-a] isomer is formed.

  • Self-Validation Checkpoint: An aliquot can be analyzed by LC-MS to confirm the formation of the kinetic isomer intermediate.

  • Add DBU (10 mmol, 2.0 equiv) to the reaction mixture.

  • Stir at room temperature for 12-16 hours to facilitate the Dimroth rearrangement.[4]

  • A precipitate of the final product will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold methanol (2 x 15 mL) to remove impurities.

  • Dry the product under vacuum.

  • Expected Outcome: This method typically provides good to excellent yields (70-96%) of the pure [1,5-a] isomer.[4]

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques.

  • ¹H NMR: Expect signals for the amino protons (often broad singlets) and aromatic/aliphatic protons from the substituent at the C2 position.

  • ¹³C NMR: Signals corresponding to the carbons of the fused heterocyclic core and the substituent will be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight of the target compound.

  • Purity: Assessed by HPLC or elemental analysis.

Table 1: Summary of Representative Synthetic Data

Entry2-Substituent (R)MethodSolventTime (h)Yield (%)Reference
1PhenylProtocol 1DMF568[7]
24-ChlorophenylProtocol 2Methanol1692[4]
34-MethoxyphenylProtocol 2Methanol1688[4]
42-FurylProtocol 1Ethylene Glycol4~65 (est.)[9][10]
5BenzylProtocol 1DMF662[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst (HCl) in Protocol 1 is active.
Product loss during workup.Use minimal amounts of washing solvent. Ensure precipitation is complete by cooling thoroughly.
Mixture of Isomers Incomplete Dimroth rearrangement (Protocol 2).Increase the amount of DBU or extend the reaction time. Gently warming the reaction might also facilitate the rearrangement.
Impure Product Side reactions or unreacted starting materials.Purify by column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization.
Reaction Stalls Deactivated reagents.Use freshly opened or purified reagents. Ensure solvents are anhydrous where necessary.

Conclusion

The synthesis of 2-substituted[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amines is readily achievable through well-established cyclocondensation reactions. By understanding the underlying mechanisms, particularly the influential Dimroth rearrangement, researchers can optimize reaction conditions to achieve high yields of the desired, thermodynamically stable products. The protocols provided herein offer reliable and efficient pathways to access this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.

References

  • Fanelli, A., Ciprini, S., Giorgi, A., De Angelis, M., Nencioni, L., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega. Available from: [Link]

  • Riabukhin, S. V., Plaskon, A. S., Stetsiuk, V. E., Volochnyuk, D. M., & Tolmachev, A. A. (2010). New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization. ACS Publications. Available from: [Link]

  • Kavala, R. K., et al. (2021). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. Scientific Reports. Available from: [Link]

  • Nanjundaswamy, N., & Abraham, A. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL GUANINE ANALOGUES. ResearchGate. Available from: [Link]

  • Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available from: [Link]

  • Bandyopadhyay, D., & Yadav, J. S. (2014). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. Astrophysical Journal. Available from: [Link]

  • Zou, R., & Robins, M. J. (1987). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry. Available from: [Link]

  • Gao, Y., et al. (2022). Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. Organic Letters. Available from: [Link]

  • Akahoshi, F., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. Available from: [Link]

  • Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Communications. Available from: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Available from: [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2005). Synthesis of 2,5,7-triamino[1][2][3]triazolo[1,5-a][1][4][5]triazines as potential antifolate agents. 10th International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

  • Akahoshi, F., et al. (1998). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. PubMed. Available from: [Link]

  • Dolzhenko, A. V., et al. (2008). A convenient method for the synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1][4][5]triazin-5-amines. ResearchGate. Available from: [Link]

  • Moro, S., et al. (2021). 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines as CK1δ inhibitors. University of Padua Institutional Research Archive. Available from: [Link]

  • Various Authors. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • Boi, C., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available from: [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2009). 1,2,4-Triazolo[1,5-a][1][4][5]triazines (5-Azapurines): Synthesis and Biological Activity. Heterocycles. Available from: [Link]

Application Notes and Protocols for the Spectroscopic Characterization of Triazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture of Triazolo[1,5-a]triazines

The triazolo[1,5-a]triazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as eosinophilia inhibitors.[1][2][3] The rational design and development of novel therapeutic agents and functional materials based on this core structure necessitate a profound understanding of their molecular architecture and physicochemical properties. Spectroscopic techniques are indispensable tools for elucidating the intricate structural details of these compounds, confirming their identity, and ensuring their purity.

This comprehensive guide provides a detailed overview of the spectroscopic characterization of triazolo[1,5-a]triazine derivatives. Moving beyond a simple recitation of procedures, this document delves into the causal relationships behind experimental choices and offers field-proven insights to empower researchers in their quest to unravel the molecular secrets of this important class of compounds. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

The Spectroscopic Quadrangle: A Multi-faceted Approach to Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, is paramount for the unambiguous characterization of triazolo[1,5-a]triazine derivatives. Each technique probes different aspects of the molecular structure, and their combined data provide a comprehensive and validated structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Compound Triazolo[1,5-a]triazine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (ESI, HRMS) Compound->MS IR IR Spectroscopy Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Figure 1: A workflow diagram illustrating the integrated spectroscopic approach for the characterization of triazolo[1,5-a]triazine derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For triazolo[1,5-a]triazine derivatives, ¹H and ¹³C NMR provide direct evidence of the connectivity of atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for assembling the complete molecular puzzle.

Causality in Experimental Choices:
  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[4] However, for more polar triazolo[1,5-a]triazine derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred. The residual solvent peak serves as a convenient internal reference.

  • 1D vs. 2D NMR: While ¹H and ¹³C NMR provide fundamental information, complex substitution patterns on the triazolo[1,5-a]triazine core can lead to overlapping signals. In such cases, 2D NMR experiments are essential to resolve ambiguities and confirm assignments.[5] For instance, an HMBC experiment can reveal long-range correlations between protons and carbons, helping to definitively place substituents on the heterocyclic rings.

Characteristic NMR Signatures of Triazolo[1,5-a]triazines:

The electronic environment of the fused ring system gives rise to characteristic chemical shifts. The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in the triazolo[1,5-a]triazine core.

Nucleus Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Triazine Ring Proton6.2 - 6.567 - 71The chemical shift of this proton is sensitive to substituents on the triazine ring.
NH Proton (if present)9.7 - 12.1-Often appears as a broad singlet and its position can be solvent-dependent.
Triazole Ring Carbons-140 - 165The exact chemical shifts are highly dependent on the substituents.
Triazine Ring Carbons-150 - 170The chemical shifts are influenced by the nature of the attached groups.

Note: These are general ranges and can vary significantly based on the specific substitution pattern and the solvent used.

Protocol for NMR Sample Preparation and Analysis:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified triazolo[1,5-a]triazine derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

    • Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge for optimal positioning within the magnet.[6]

    • Place the sample in the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of the solvent to optimize the magnetic field homogeneity.[7]

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural assignment.

  • Data Processing and Interpretation:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, information from DEPT experiments.

    • Utilize the correlations from 2D NMR spectra to confirm the connectivity and finalize the structural assignment.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the characterization of triazolo[1,5-a]triazine derivatives, it is primarily used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula.

Causality in Experimental Choices:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of many organic molecules, including heterocyclic compounds.[8] It typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. Electron ionization (EI) is a harder ionization technique that can lead to more extensive fragmentation, providing valuable structural information.[9]

Anticipated Fragmentation Pathways:

While a definitive fragmentation pattern is compound-specific, some general pathways can be anticipated for the triazolo[1,5-a]triazine core based on the fragmentation of related heterocyclic systems like 1,2,4-triazoles and 1,3,5-triazines.[9][10]

Fragmentation_Pathway M [M+H]⁺ F1 Loss of N₂ M->F1 F2 Loss of HCN M->F2 F3 Cleavage of Triazine Ring M->F3 F4 Loss of Substituents M->F4

Sources

Strategic Purification of Triazolo-Triazine Compounds by Semi-Preparative Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Triazolo-triazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their nitrogen-rich, often polar nature presents unique challenges in purification, frequently leading to issues like poor peak shape and low recovery with standard chromatographic techniques.[4][5] This application note provides a comprehensive guide to developing a robust semi-preparative High-Performance Liquid Chromatography (HPLC) method for the efficient purification of these valuable compounds. We will explore the entire workflow, from analytical method development and optimization to successful scale-up and fraction collection, ensuring high purity and recovery of the target compound.

Introduction: The Purification Challenge of Triazolo-Triazines

The synthesis of complex heterocyclic molecules like triazolo-triazines often yields a mixture containing the desired product alongside starting materials, by-products, and isomers. Achieving the high purity (>98%) required for subsequent biological assays and drug development activities necessitates a powerful and precise purification strategy.[6][7] Semi-preparative LC is the technique of choice for this task, bridging the gap between analytical-scale analysis and large-scale preparative chromatography.[8][9][10] It allows for the isolation of milligram to gram quantities of material, which is ideal for research and early development phases.[8]

The primary challenges in purifying these nitrogen-containing heterocycles stem from their chemical properties:

  • Strong Interactions: Basic nitrogen atoms can interact strongly with acidic residual silanol groups on standard silica-based stationary phases, leading to significant peak tailing.[5]

  • Polarity: Many triazolo-triazine derivatives are polar, which can result in poor retention on traditional reversed-phase (RP) columns, making separation from polar impurities difficult.[4][11]

  • Solubility: Finding a suitable solvent that can dissolve the crude sample at a high concentration without compromising the chromatography is often a balancing act.

This guide provides a systematic approach to overcome these challenges, ensuring a reproducible and efficient purification process.

The Workflow: From Analytical Insight to Purified Product

A successful semi-preparative purification is not a standalone process but the final step in a carefully planned workflow. The entire process begins at the analytical scale, where the separation is optimized, and is then methodically scaled up.[12][13]

Purification_Workflow cluster_analytical Phase 1: Analytical Method Development cluster_prep Phase 2: Semi-Preparative Purification cluster_post Phase 3: Post-Purification A Crude Sample Analysis (LC-MS) B Method Scouting (Column & Mobile Phase) A->B Identify Target C Optimization (Gradient & pH Modifier) B->C Select Best Conditions D Analytical Loading Study C->D Determine Max Load E Scale-Up Calculation (Flow Rate, Gradient, Load) D->E F System Equilibration E->F G Sample Injection & Run F->G H Fraction Collection G->H Triggered by UV/MS I Fraction Purity Analysis H->I J Pooling of Pure Fractions I->J K Solvent Evaporation/ Lyophilization J->K L Pure Compound (>98%) K->L

Caption: Overall workflow for semi-preparative LC purification.

Phase 1: Analytical Method Development - The Blueprint for Success

Before any semi-preparative work is initiated, a high-resolution analytical method must be developed. This step is non-negotiable as it provides the foundation for the entire purification process.

Column and Mobile Phase Selection

The choice of stationary and mobile phases is critical for achieving selectivity between the target compound and its impurities.[14]

  • Stationary Phase: For most triazolo-triazine compounds, a Reversed-Phase (RP) C18 column is the starting point.[15][16] To mitigate peak tailing from basic nitrogen groups, it is imperative to use a modern, high-purity, end-capped C18 column, which has minimal accessible silanol groups.[15] For highly polar compounds that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4][11]

  • Mobile Phase: A typical mobile phase for RP-HPLC consists of water (Solvent A) and an organic solvent (Solvent B).[17]

    • Organic Solvent (B): Acetonitrile is generally preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detection at low wavelengths.[18][19]

    • Aqueous Solvent (A) & pH Modifier: The addition of an acid modifier to the mobile phase is crucial. By lowering the pH to between 2.5 and 3.5, basic nitrogen atoms on the triazolo-triazine ring are protonated. This single ionic form prevents secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[15][20] 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both water and the organic solvent is standard practice.[20]

Gradient Optimization and Loading Study

Once a suitable column and mobile phase system are chosen, a gradient elution method is developed to separate the target compound from impurities within a reasonable timeframe. The goal is to maximize the resolution (Rs) between the target peak and its nearest eluting impurity.[13]

After optimizing the gradient, an analytical loading study must be performed. This involves progressively increasing the injection volume or concentration of the crude sample on the analytical column until a noticeable loss in resolution or deterioration in peak shape occurs.[21][22] This experiment determines the maximum amount of crude material that can be loaded per unit of stationary phase, a critical parameter for the scale-up calculation.[21]

Phase 2: The Protocol - Purification of a Triazolo-Triazine Derivative

This section provides a detailed, step-by-step protocol for the purification of a hypothetical crude triazolo-triazine product.

System & Method Parameters

The following table summarizes the parameters for both the initial analytical method and the scaled-up semi-preparative method. The scale-up is calculated based on the column dimensions to maintain equivalent chromatographic performance.

ParameterAnalytical MethodSemi-Preparative MethodRationale for Scale-Up
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µmColumn cross-sectional area increases by a factor of ~21.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterModifier ensures good peak shape.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile provides good elution strength and low UV cutoff.[18]
Flow Rate 1.0 mL/min21.2 mL/min Flow rate is scaled proportionally to the column cross-sectional area.
Injection Volume 10 µL (from 10 mg/mL stock)2.5 mL (from 40 mg/mL stock)Injection volume is scaled up to maximize throughput.
Max Sample Load ~2 mg crude material~100 mg crude material Determined from analytical loading study and scaled.[21]
Detector UV at 254 nm, MS ScanUV at 254 nm, MS ScanDual detection provides robust fraction triggering.[23]

Gradient Program:

Time (min)%B (Analytical)%B (Semi-Prep)
0.01010
2.01010
12.08585
14.08585
14.11010
16.01010
Step-by-Step Experimental Protocol

1. Sample Preparation: a. Dissolve the crude triazolo-triazine compound in a suitable solvent. A mixture of DMSO and Methanol is often effective for achieving high concentrations. b. For the semi-preparative run, prepare a stock solution of 100 mg of crude material in 2.5 mL of diluent (40 mg/mL). c. Filter the sample solution through a 0.45 µm PTFE syringe filter to remove particulates that could clog the system.

2. System Preparation & Equilibration: a. Install the 21.2 x 150 mm semi-preparative column. b. Prime all solvent lines to ensure no air bubbles are present. c. Equilibrate the column with the initial mobile phase conditions (10% B) at 21.2 mL/min for at least 5-10 column volumes, or until a stable baseline is observed.

3. Fraction Collector Setup: a. Ensure the fraction collector is properly configured with an adequate number of collection vessels (e.g., test tubes, vials). b. Crucially, calibrate the delay volume. This is the volume between the detector flow cell and the fraction collector nozzle. An inaccurate delay volume can lead to the loss of valuable product.[12] c. Set the fraction collection trigger. The optimal method is a logical "AND" combination of UV and mass signals.

  • UV Trigger: Set a slope-based trigger to start collection at the beginning of the peak and end it as the peak returns to baseline. This ensures precise "cutting" of the peak.[24]
  • Mass Trigger: Set a threshold trigger for the specific m/z of the target compound. This ensures that only fractions containing the compound of interest are collected, saving space and preventing collection of UV-active impurities.[23]

subgraph "cluster_0" { label="Detector Signals"; style=invis; UV [label="UV Signal > Threshold\nAND Peak Slope > Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Target m/z Signal > Threshold", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Logic [label="Logical 'AND' Gate", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.2];

Collect [label="Trigger Fraction\nCollector Valve", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

UV -> Logic; MS -> Logic; Logic -> Collect; }

Sources

Enzyme inhibition assay protocol for triazolo[1,5-a]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Enzyme Inhibition Assay Protocol for Triazolo[1,5-a]triazine Derivatives

Introduction

The triazolo[1,5-a]triazine scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have demonstrated potential as inhibitors of various enzymes, making them attractive candidates for drug discovery programs targeting a range of diseases. For instance, different substituted triazolo[1,5-a]pyridines, a related scaffold, have shown potent and selective inhibition of α-glucosidase, a key enzyme in controlling blood glucose levels. Furthermore, pyrazolo[1,5-a]triazine derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor growth. Other studies have explored triazolo[1,5-a]triazine derivatives as inhibitors of eosinophilia and casein kinase 1δ (CK1δ).

This document provides a comprehensive, field-proven protocol for conducting enzyme inhibition assays to characterize the potency and mechanism of action of novel triazolo[1,5-a]triazine derivatives. As a Senior Application Scientist, the emphasis here is not just on the procedural steps but on the underlying scientific rationale, ensuring the generation of robust, reproducible, and meaningful data for your research. This guide is designed for researchers, scientists, and drug development professionals.

Pillar 1: Foundational Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure designed to assess the effect of a chemical compound on the catalytic activity of an enzyme. The primary objective is to determine if a compound, in this case, a triazolo[1,5-a]triazine derivative, can reduce the rate of the enzymatic reaction. This is a cornerstone of drug discovery, as many drugs function by inhibiting specific enzymes.

Key Parameters to Determine:
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.

  • Mode of Inhibition (MOA): Understanding how the inhibitor interacts with the enzyme is crucial. The primary modes are:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. In this case, the inhibitor does not prevent substrate binding.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

  • Ki (Inhibition constant): This is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

Pillar 2: Assay Design and Optimization - The "Why" Behind the "How"

A robust and reliable enzyme inhibition assay is built upon careful design and optimization. The choice of assay format, substrate, and reaction conditions directly impacts the quality of the data generated.

Choosing the Right Assay Format:

The selection of the detection method is critical and depends on the specific enzyme and available instrumentation. Common formats include:

  • Absorbance-based Assays: These assays measure the change in absorbance of light at a specific wavelength as a product is formed or a substrate is consumed. They are often straightforward and utilize standard spectrophotometers or plate readers.

  • Fluorescence-based Assays: These highly sensitive assays rely on the production or consumption of a fluorescent molecule. They are particularly useful for detecting low levels of enzymatic activity and are amenable to high-throughput screening (HTS). The design of the fluorescent probe is a key step, as it must be efficiently cleaved by the enzyme to release the fluorophore.

  • Luminescence-based Assays: These assays measure the light produced from a chemical reaction, often involving luciferase. They are known for their high sensitivity and low background signals, making them suitable for HTS.

The Critical Role of Controls:

Every experiment must include appropriate controls to ensure the validity of the results.

  • Positive Control: A known inhibitor of the target enzyme. This confirms that the assay is capable of detecting inhibition.

  • Negative Control (Vehicle Control): The reaction is run with the solvent used to dissolve the test compounds (e.g., DMSO). This establishes the baseline 100% enzyme activity and ensures the solvent itself does not affect the enzyme.

  • No-Enzyme Control: This control contains all reaction components except the enzyme. It helps to identify any background signal or non-enzymatic substrate degradation.

Assay Validation: Ensuring Data Integrity

Before screening your triazolo[1,5-a]triazine library, it is imperative to validate the assay.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening. The calculation considers the means and standard deviations of the positive and negative controls.

Pillar 3: Step-by-Step Experimental Protocols

This section provides detailed, actionable protocols for determining the IC50 and mode of inhibition of your triazolo[1,5-a]triazine derivatives.

Materials and Reagents:
  • Purified target enzyme

  • Enzyme-specific substrate

  • Triazolo[1,5-a]triazine derivatives

  • Known inhibitor (positive control)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • DMSO (or other suitable solvent for dissolving compounds)

  • Microplates (e.g., 96-well or 384-well, appropriate for the chosen detection method)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol 1: IC50 Determination

This protocol outlines the steps to determine the concentration of a triazolo[1,5-a]triazine derivative that inhibits 50% of the enzyme's activity.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a sufficient volume of the appropriate assay buffer and bring it to the optimal reaction temperature.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer. The final concentration in the assay should be determined during assay development to ensure a linear reaction rate over the desired time course.
  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in assay buffer. The final concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
  • Compound Stock Solutions: Prepare 10 mM stock solutions of your triazolo[1,5-a]triazine derivatives and the positive control inhibitor in 100% DMSO.

2. Serial Dilution of Compounds:

  • Perform a serial dilution of the compound stock solutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This is typically done in a separate dilution plate. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects on the enzyme.

3. Assay Plate Setup:

  • Add a small volume of the diluted compounds to the wells of the assay plate.
  • Include wells for the positive control (at a concentration known to give >80% inhibition) and the negative control (DMSO only).

4. Enzyme Addition and Incubation:

  • Add the enzyme solution to all wells except the no-enzyme control wells.
  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitors to bind to the enzyme.

5. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a plate reader. The reaction should be monitored under initial velocity conditions, where the product formation is linear with time.

6. Data Analysis:

  • Calculate the rate of reaction for each well.
  • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well - Rate of No-Enzyme Control) / (Rate of Negative Control - Rate of No-Enzyme Control))
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow prep Reagent Preparation (Enzyme, Substrate, Compounds) dilution Serial Dilution of Triazolo[1,5-a]triazines prep->dilution plate_setup Assay Plate Setup (Compounds + Controls) dilution->plate_setup enzyme_add Add Enzyme & Pre-incubate plate_setup->enzyme_add reaction_start Initiate with Substrate enzyme_add->reaction_start read_plate Kinetic Measurement (Plate Reader) reaction_start->read_plate data_analysis Data Analysis (% Inhibition vs. [I]) read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the IC50 of triazolo[1,5-a]triazine derivatives.

Protocol 2: Mode of Inhibition Studies

Once potent inhibitors have been identified (i.e., those with low IC50 values), the next step is to determine their mechanism of action.

1. Experimental Setup:

  • This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
  • Typically, you will use the inhibitor at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).
  • The substrate concentrations should span a range above and below the Km value (e.g., 0.2x to 5x Km).

2. Data Collection:

  • For each inhibitor concentration (including zero inhibitor), generate a Michaelis-Menten plot (initial velocity vs. substrate concentration).

3. Data Analysis:

  • Transform the Michaelis-Menten data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate concentration]). This linearization of the data allows for a clearer visualization of the inhibition mode.
  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).
  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).
  • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km are reduced).

Interpreting Lineweaver-Burk Plots for Inhibition Mode

Caption: Characteristic Lineweaver-Burk plots for different modes of enzyme inhibition.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Compound IDTarget EnzymeIC50 (µM)Mode of InhibitionKi (µM)Z'-Factor
TZT-001Kinase X2.5 ± 0.3Competitive1.20.78
TZT-002Protease Y15.8 ± 1.2Non-competitive15.80.85
TZT-003Phosphatase Z> 100--0.81
Positive CtrlKinase X0.1 ± 0.02Competitive0.050.78

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a robust framework for the characterization of triazolo[1,5-a]triazine derivatives as enzyme inhibitors. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will be instrumental in advancing their drug discovery programs. The emphasis on proper assay design, validation, and data interpretation is paramount for making informed decisions about lead compound selection and optimization.

References
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). PubMed. Retrieved from [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a] triazine derivatives as potential antioxidant agents | Request PDF - ResearchGate. (2023). ResearchGate. Retrieved from [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC - NIH. (2024). NIH. Retrieved from [Link]

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. Retrieved from [Link]

  • Enzyme Inhibition - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Khan Academy. Retrieved from [Link]

  • Enzyme inhibition-based assay to estimate the contribution of formulants to the effect of commercial pesticide formulations - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - ResearchGate. (2024). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - NIH. (2025). NIH. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). protocols.io. Retrieved from [Link]

  • A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3'3'-cyclic-di-AMP - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. (2023). Drug Target Review. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). PMC. Retrieved from [Link]

  • Determination of inhibition mode. To determine the mode of inhibition the normalized velocity is plotted as a function of inhibitor concentration as exemplified in the upper diagram (farnesal = 1.25 µM). The data were fitted to vi/v0 = 1/(1 + ([I]/IC50)) and lines are drawn from [I] = 0 to the intersection of vi/v0 = ½ and so on. The intersection of the dotted lines with the x-axis define the constant K as indicated. This was done for all used farnesal and inhibitor concentrations and K was plotted as a function of substrate concentration (lower diagram). This secondary plot shows an increase of K with substrate concentration, which is characteristic for a competitive inhibitor

Application Notes and Protocols for 2,5,7-Triaminotriazolo[1,5-a]triazines as Antifolate Agents

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide on the characterization of 2,5,7-triaminotriazolo[1,5-a]triazines as a promising class of antifolate agents. We delve into the underlying mechanism of action, focusing on the inhibition of dihydrofolate reductase (DHFR), a clinically validated target. Detailed, field-tested protocols are provided for the chemical synthesis, in vitro enzymatic inhibition assays, and cell-based antiproliferative studies. This guide is designed to equip researchers with the necessary methodologies to effectively evaluate this compound class and accelerate the discovery of novel therapeutics.

Introduction: Targeting the Folate Pathway

Folate metabolism is a cornerstone of cellular proliferation, providing essential one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1] A critical enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are the active cofactors in one-carbon metabolism. Consequently, the inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[1] This dependency makes DHFR a prime target for therapeutic intervention, particularly in rapidly proliferating cells such as those found in cancer and microbial infections.[1][3]

Classical antifolates, like methotrexate (MTX), have been mainstays in chemotherapy for decades.[1] However, their clinical utility is often hampered by issues of toxicity and the development of drug resistance.[4] This has spurred the search for novel, non-classical antifolates with improved efficacy and safety profiles. The 2,5,7-triaminotriazolo[1,5-a]triazine scaffold represents one such promising class of compounds, designed to act as potent and selective DHFR inhibitors.[5]

Mechanism of Action: DHFR Inhibition

The 2,5,7-triaminotriazolo[1,5-a]triazine core structure acts as a bioisostere of the pteridine ring found in the natural substrate, dihydrofolate.[6] These compounds are designed to fit into the active site of the DHFR enzyme, forming key interactions with amino acid residues.[3][7] This binding is competitive with respect to DHF and effectively blocks the catalytic reduction to THF. The downstream metabolic consequences are profound, leading to the inhibition of thymidylate and purine synthesis, which are essential for DNA replication and cell division.

Scientist's Note: The selectivity of these inhibitors for pathogenic (e.g., bacterial, protozoal) or human DHFR can be tuned by modifying the substituents on the triazine ring. This exploits subtle differences in the active site architecture between species, a key strategy in developing targeted therapies.[3]

Visualizing the Folate Pathway Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by 2,5,7-triaminotriazolo[1,5-a]triazine analogues.

Folate_Pathway cluster_DHFR DHFR Catalyzed Reaction cluster_TS Thymidylate Synthesis DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) TS_Enzyme Thymidylate Synthase THF->TS_Enzyme Purines Purine Synthesis THF->Purines provides one-carbon units NADPH NADPH NADPH->DHFR_Enzyme NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Inhibitor 2,5,7-Triaminotriazolo [1,5-a]triazine Inhibitor->DHFR_Enzyme Inhibition dUMP dUMP dUMP->TS_Enzyme dTMP dTMP (Thymidylate) DNA DNA Synthesis & Repair dTMP->DNA TS_Enzyme->DHF regenerates TS_Enzyme->dTMP Purines->DNA

Caption: DHFR inhibition by 2,5,7-triaminotriazolo[1,5-a]triazines.

Experimental Workflows and Protocols

A systematic evaluation of novel antifolates involves a multi-step process, from chemical synthesis to biological characterization.

Overall Experimental Workflow

The following diagram outlines the typical research and development workflow for evaluating novel 2,5,7-triaminotriazolo[1,5-a]triazine derivatives.

Workflow Start Start: Hypothesis (Novel DHFR Inhibitor) Synthesis Chemical Synthesis of Triazolo[1,5-a]triazine Analogues Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification DHFR_Assay In Vitro DHFR Enzyme Inhibition Assay Purification->DHFR_Assay Cell_Assay Cell-Based Antiproliferative Assay Purification->Cell_Assay IC50_Enzyme Determine Enzymatic IC50 DHFR_Assay->IC50_Enzyme IC50_Cell Determine Cellular GI50/IC50 Cell_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Candidate Selection SAR->End Lead_Opt->Synthesis Iterative Design

Caption: R&D workflow for novel antifolate agents.

Protocol: Synthesis of 2,5,7-Triaminotriazolo[1,5-a][9][10][11]triazines

The synthesis of the 2,5,7-triaminotriazolo[1,5-a][8][9][10]triazine scaffold can be achieved through the cyclization of appropriately substituted aminoguanidines with cyanoguanidine.[5]

Materials & Reagents:

  • N-substituted N'-cyano-S-methylisothioureas

  • 3,5-diamino-1,2,4-triazoles

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

  • Heating mantle and magnetic stirrer

Step-by-Step Protocol:

  • Preparation of Precursors: Synthesize N-substituted N'-cyano-S-methylisothioureas and 3,5-diamino-1,2,4-triazoles according to established literature methods.[5]

  • Cyclization Reaction:

    • In a round-bottom flask, dissolve the substituted 3,5-diamino-1,2,4-triazole in a suitable solvent such as DMF.

    • Add an equimolar amount of the appropriate N-substituted N'-cyano-S-methylisothiourea.

    • Heat the reaction mixture to reflux (temperature will vary depending on substituents and solvent, e.g., 150-180 °C) for several hours (e.g., 1-4 hours).

    • Rationale: The high temperature facilitates the cyclocondensation reaction, leading to the formation of the fused triazolo-triazine ring system.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The product often precipitates upon cooling. If not, the product can be precipitated by adding cold water.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with a suitable solvent like cold water or ethanol to remove unreacted starting materials and impurities.

    • Recrystallize the product from a solvent system such as aqueous ethanol or DMF/water to obtain the purified 2,5,7-triaminotriazolo[1,5-a][8][9][10]triazine derivative.[5]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a test compound on purified DHFR enzyme.[8] The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[8][9][11]

Materials & Reagents:

  • Purified human DHFR enzyme

  • Test Compounds (e.g., 2,5,7-triaminotriazolo[1,5-a]triazine derivatives)

  • Methotrexate (MTX) as a positive control inhibitor[8][11]

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4[9]

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates[8]

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm[8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of test compounds and MTX in 100% DMSO.

    • Prepare serial dilutions of the inhibitor stocks in Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme denaturation.[9]

    • Prepare working solutions of DHFR enzyme (e.g., 200 nM), DHF (e.g., 137.5 µM), and NADPH (e.g., 125 µM) in ice-cold Assay Buffer.[9] Protect NADPH and DHF solutions from light.[8][10]

  • Assay Setup (96-well plate):

    • Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, MTX at various concentrations, and the DHFR enzyme solution.

    • No Inhibitor Control (100% activity): Add Assay Buffer, DMSO vehicle, and the DHFR enzyme solution.

    • Blank/No Enzyme Control (0% activity): Add Assay Buffer, DMSO vehicle, DHF, and NADPH (no enzyme).[9]

  • Pre-incubation:

    • Add the NADPH solution to all wells except the Blank.

    • Gently mix the plate and incubate at room temperature (e.g., 25°C) for 10-15 minutes.[8][10]

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the DHF solution to all wells.[8]

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).[8][9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12] It is used to determine the cytotoxic or cytostatic effects of the antifolate compounds on cancer cell lines.

Materials & Reagents:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer, HCT-116 colon cancer)[7][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds and MTX

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and MTX in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plate for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient for antifolates to exert their antiproliferative effects, which may span multiple cell cycles.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Data Presentation and Interpretation

Quantitative data from enzymatic and cellular assays should be summarized for clear comparison. The table below presents hypothetical data for a novel triazolo[1,5-a]triazine compound, "Compound X," compared to the standard drug, Methotrexate.

CompoundDHFR IC₅₀ (nM)A549 GI₅₀ (µM)HCT-116 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
Compound X 7.50.0850.1200.092
Methotrexate 5.20.0500.0650.048

Interpretation of Results:

  • DHFR IC₅₀: This value reflects the compound's direct potency against the target enzyme. A lower IC₅₀ indicates a more potent inhibitor. In this example, Compound X shows potent enzymatic inhibition, comparable to Methotrexate.[7]

  • Cellular GI₅₀/IC₅₀: This value indicates the compound's effectiveness in a biological system, reflecting its ability to cross cell membranes, avoid efflux, and inhibit the target in the complex cellular environment.[4][13] The data shows that Compound X has potent antiproliferative activity across multiple cancer cell lines.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a library of analogues, researchers can establish SAR. For example, modifications to the triazine ring might affect cell permeability or enzyme binding affinity, guiding the design of more potent and selective compounds.[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Studies.
  • Dolzhenko, A., et al. (2006). Synthesis of 2,5,7-triamino[5][8][11]triazolo[1,5-a][8][9][10]triazines as potential antifolate agents. ResearchGate. Retrieved from

  • Heppler, L. N., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).
  • Various Authors. (2024). Novel triazines as anti-cancer agents targeting human DHFR.
  • Matherly, L. H., et al. (n.d.). Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis. NIH.
  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • van der Velden, D. L., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. PMC - NIH.
  • Heppler, L. N., et al. (2025). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. PMC - PubMed Central.
  • Schultz, R. M., et al. (1999). Biological activity of the multitargeted antifolate, MTA (LY231514), in human cell lines with different resistance mechanisms to antifolate drugs. PubMed.
  • Martini, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • Nakao, K., et al. (1999). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. PubMed.
  • van der Velden, D. L., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance.
  • Zhang, Y., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed.
  • Zhang, X., et al. (n.d.). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives.
  • ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors.

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Application Notes & Protocols: Evaluating the Xanthine Oxidase Inhibitory Potential of Triazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foundational Overview: The Rationale for Novel Xanthine Oxidase Inhibitors

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a critical metabolic disorder that can lead to the development of gout, a debilitating inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1][2] The enzyme xanthine oxidase (XO) is the central therapeutic target in managing hyperuricemia, as it catalyzes the final two steps in the purine catabolism pathway: the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][3]

Current clinical therapies primarily rely on XO inhibitors. Allopurinol, a purine analog, and Febuxostat, a non-purine selective inhibitor, are widely prescribed.[4][5] However, their use can be limited by significant adverse effects, including hypersensitivity reactions, liver abnormalities, and potential cardiovascular risks, creating a pressing need for safer and more effective therapeutic agents.[1][2]

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has emerged as a highly promising framework for the design of novel XO inhibitors. This heterocyclic system is isoelectronic with the natural purine ring, allowing it to act as a potential surrogate or bioisostere that can effectively interact with the active site of XO.[6][7] Recent studies have demonstrated that specific analogs of this class exhibit potent inhibitory activity, in some cases significantly exceeding that of allopurinol, marking them as compelling candidates for further development.[1]

Mechanism of Action: Targeting Purine Catabolism

Xanthine oxidase is a complex molybdo-flavoenzyme that plays a rate-limiting role in purine degradation.[2] The therapeutic goal of XO inhibition is to decrease the production of uric acid without disrupting other essential purine biosynthesis pathways.[8]

The enzymatic pathway and the site of inhibition are illustrated below. By blocking XO, the accumulation of the more soluble precursors, hypoxanthine and xanthine, occurs, which are then excreted.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Point of Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid (Leads to Hyperuricemia) Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitor Triazolo[1,5-a]pyrimidine Analogs XO_Target Xanthine Oxidase Inhibitor->XO_Target Blocks Catalytic Activity

Caption: Standard workflow for the in vitro xanthine oxidase inhibition assay.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Triazolo[1,5-a]pyrimidine test compounds

  • Allopurinol (Positive Control)

  • Dimethyl Sulfoxide (DMSO, for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase (e.g., 0.1-0.2 units/mL) in ice-cold phosphate buffer. [9][10] * Prepare a substrate solution of Xanthine (e.g., 150 µM) in phosphate buffer. Gentle warming or a drop of NaOH may be required for full dissolution. [11] * Prepare stock solutions of test compounds and Allopurinol in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%. [11]2. Assay Setup (per well of a 96-well plate):

    • Blank Wells: Add buffer and substrate.

    • Control Wells (No Inhibitor): Add buffer, XO enzyme solution, and an equivalent volume of DMSO vehicle.

    • Test Wells: Add buffer, XO enzyme solution, and the test compound solution at various final concentrations (e.g., 0.01 to 100 µM).

    • Positive Control Wells: Add buffer, XO enzyme solution, and Allopurinol solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells (excluding the substrate) and pre-incubate the plate at 25°C or 37°C for 15 minutes. [11][12]4. Reaction Initiation: Add the xanthine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for an optimized duration (e.g., 30 minutes). [11]6. Measurement: Measure the absorbance of each well at 295 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank absorbance.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100 [13][12] * Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration required to inhibit 50% of XO activity).

Protocol 2: In Vivo Hypouricemic Efficacy in a Rodent Model

This protocol describes the evaluation of lead compounds in an animal model of acute hyperuricemia, a critical step for preclinical validation.

Principle: Most rodents possess the enzyme uricase (urate oxidase), which degrades uric acid to the more soluble allantoin. To create a hyperuricemic model that better mimics the human condition, a uricase inhibitor such as potassium oxonate is administered. [14][15]A purine-rich substrate (e.g., hypoxanthine or yeast extract) is often co-administered to increase the substrate load for XO, thereby elevating serum uric acid levels. [14][16]

Caption: Workflow for assessing in vivo hypouricemic activity in a rodent model.

Materials and Reagents:

  • Male rodents (e.g., Kunming mice or Sprague-Dawley rats)

  • Potassium Oxonate (Uricase inhibitor)

  • Hypoxanthine or Yeast Extract (Purine source)

  • Test compounds and Allopurinol/Febuxostat

  • Vehicle for oral administration (e.g., 0.5% Carboxymethylcellulose sodium)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Commercial uric acid assay kit

Step-by-Step Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Model Induction:

    • Prepare a suspension of potassium oxonate (e.g., 250-300 mg/kg) and hypoxanthine (e.g., 500 mg/kg) in the vehicle. [14][15] * Administer the suspension to the animals via intraperitoneal (i.p.) injection or oral gavage (p.o.).

  • Compound Administration:

    • One hour after model induction, administer the following to the respective animal groups via oral gavage:

      • Vehicle Control Group: Receives only the vehicle.

      • Positive Control Group: Receives Allopurinol or Febuxostat at a standard dose (e.g., 5-10 mg/kg). [17] * Test Groups: Receive the triazolo[1,5-a]pyrimidine analog at various doses (e.g., 5, 10, 20 mg/kg).

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at specified time points (e.g., 1 or 2 hours) after compound administration.

  • Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

  • Uric Acid Measurement: Determine the concentration of uric acid in the serum samples using a commercial biochemical assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean serum uric acid level for each group at each time point.

    • Compare the uric acid levels of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant reduction in serum uric acid levels indicates in vivo efficacy.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a fertile ground for the discovery of next-generation xanthine oxidase inhibitors. The protocols detailed herein provide a comprehensive framework for the systematic evaluation of these analogs, from initial in vitro screening and kinetic characterization to preclinical validation in vivo. Analogs demonstrating potent, mixed-type inhibition in vitro and significant hypouricemic effects in vivo are strong candidates for further lead optimization, ADME/Tox profiling, and progression toward clinical development as novel treatments for hyperuricemia and gout.

References

  • Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Google Search.
  • Febuxostat - Wikipedia. (n.d.). Wikipedia. [Link]

  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Allopurinol - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025). Google Search.
  • What is the mechanism of Febuxostat? (2024). Patsnap Synapse. [Link]

  • Febuxostat Tablets: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. [Link]

  • The Science Behind Allopurinol: A Xanthine Oxidase Inhibitor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed. [Link]

  • Allopurinol, an inhibitor of xanthine oxidase, reduces uric acid levels and modifies the signs associated with copper deficiency in rats fed fructose. (1996). PubMed. [Link]

  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. (2016). Impactfactor.org. [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (2006). ResearchGate. [Link]

  • Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ResearchGate. [Link]

  • Progress in animal models for studying hyperuricemia. (2025). PubMed Central. [Link]

  • From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. (n.d.). PubMed. [Link]

  • Hyperuricemia Models for Research. (n.d.). Biocytogen. [Link]

  • An update on the animal models in hyperuricaemia research. (n.d.). Clinical and Experimental Rheumatology. [Link]

  • In Vitro Xanthine Oxidase Inhibition of Ethanolic Crude Leaf Extract from Leea aculeata (Mali-mali). (n.d.). LPUB Research. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. [Link]

  • PRECLINICAL IN VITRO AND IN VIVO EFFICACY STUDIES OF TIGULIXOSTAT, A SELECTIVE NON-PURINE XANTHINE OXIDASE INHIBITOR. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. (2022). Pharmacia. [Link]

  • What are Xanthine oxidase modulators and how do they work? (2024). Google Search.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]

  • How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names. (2022). RxList. [Link]

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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Novel Triazolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Triazolotriazine Derivatives

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Triazolotriazine derivatives have emerged as a promising class of heterocyclic compounds, with a number of studies highlighting their potential to modulate key inflammatory pathways.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel triazolotriazine derivatives. It outlines the theoretical framework behind their mechanism of action and provides detailed, field-proven protocols for their preclinical assessment.

The 1,3,5-triazine ring, a core component of these derivatives, is recognized as a crucial pharmacophore with analgesic and anti-inflammatory properties, in part due to its ability to selectively inhibit cyclooxygenase-2 (COX-2).[1] Furthermore, modifications to the triazolotriazine scaffold have been shown to influence activity against other critical inflammatory mediators, such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4][5][6][7] This guide will delve into the experimental methodologies required to rigorously assess the efficacy and mechanism of action of these novel compounds.

Part 1: Unraveling the Mechanism of Action

The anti-inflammatory effects of triazolotriazine derivatives are often attributed to their interaction with multiple signaling pathways that are central to the inflammatory response. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[8][9] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[8][10] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[10] Several triazole and triazine derivatives have demonstrated potent and selective COX-2 inhibitory activity.[10][11][12][13][14][15]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[17] Certain triazine derivatives have been shown to inhibit NF-κB transcriptional activity, making this a key pathway to investigate.[5]

Caption: The NF-κB signaling pathway in inflammation.

Inhibition of p38 MAPK Signaling

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of the inflammatory response. It is activated by cellular stress and inflammatory cytokines, leading to the phosphorylation and activation of downstream targets that control the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.[18][19] Several pyridinyltriazole derivatives have been identified as potent inhibitors of p38 MAP kinase.[6][7]

Part 2: Experimental Protocols

The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of novel triazolotriazine derivatives. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

In Vitro Assays

This protocol allows for the determination of the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (dissolved in DMSO)

  • Reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor)[10]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or reference compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction by adding a stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: Example Data for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound A15.20.819.0
Test Compound B>1005.4>18.5
Celecoxib12.50.045277.8
Indomethacin0.11.50.07

This assay measures the ability of the test compounds to inhibit the transcriptional activity of NF-κB in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T or RAW264.7) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[5]

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Inducing agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))[5][20]

  • Reference inhibitor (e.g., Bay 11-7082)

  • Reporter gene assay system (e.g., luciferase assay reagent)

  • Luminometer or spectrophotometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.

  • Stimulate the cells with the inducing agent (e.g., LPS at 1 µg/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a parallel plate to assess the cytotoxicity of the compounds.

Data Analysis: The NF-κB inhibitory activity is expressed as the percentage of reduction in reporter gene activity compared to the stimulated vehicle control. IC50 values are calculated from the dose-response curves. It is crucial to ensure that the observed inhibition is not due to cytotoxicity.

Experimental_Workflow_NFkB Start Start Seed_Cells Seed NF-κB reporter cells in 96-well plate Start->Seed_Cells Pre_treat Pre-treat with Triazolotriazine Derivatives Seed_Cells->Pre_treat Stimulate Stimulate with LPS/TNF-α Pre_treat->Stimulate Incubate Incubate for 6-8 hours Stimulate->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Measure_Viability Measure Cell Viability (Parallel Plate) Incubate->Measure_Viability Analyze Analyze Data: Calculate % Inhibition & IC50 Measure_Luciferase->Analyze Measure_Viability->Analyze End End Analyze->End

Caption: Experimental workflow for the NF-κB reporter assay.

In Vivo Models of Inflammation

In vivo models are essential for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context.[21][22][23]

This is a widely used and well-characterized model of acute inflammation.[1][2][22][24][25]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug (Indomethacin)

    • Groups 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis: The paw edema is expressed as the increase in paw volume (mL) compared to the initial volume. The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

Where ΔV is the change in paw volume.

Table 2: Example Data for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3
Test Compound A100.62 ± 0.0527.1
Test Compound A300.45 ± 0.0447.1
Test Compound A1000.35 ± 0.0358.8

Part 3: Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of novel triazolotriazine derivatives as anti-inflammatory agents. By systematically assessing their effects on key inflammatory pathways such as COX, NF-κB, and p38 MAPK, researchers can gain valuable insights into their mechanism of action and therapeutic potential. The in vivo carrageenan-induced paw edema model serves as a reliable method for evaluating the in-life efficacy of these compounds.

Future studies should aim to further characterize the pharmacokinetic and pharmacodynamic properties of promising lead compounds. Additionally, exploring their efficacy in chronic models of inflammation, such as collagen-induced arthritis, will be crucial in advancing these novel derivatives towards clinical development. The versatility of the triazolotriazine scaffold offers exciting opportunities for the development of the next generation of anti-inflammatory therapeutics.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate.
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC - PubMed Central.
  • New scaffolds of inhibitors targeting the DNA binding of NF-κB - OAText.
  • (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - ResearchGate.
  • Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC - PubMed Central.
  • Design and Development of Novel 1,3,5-Triazine-Procaine Derivatives as Protective Agent against Myocardial Ischemia/Reperfusion Injury via Inhibitor of Nuclear Factor-κB - PubMed.
  • Synthesis of some novel triazoloquinazolines and triazinoquinazolines and their evaluation for anti-inflammatory activity - ResearchGate.
  • Synthesis, Characterization and Anti-inflammatory Activity of Novel Triazolodiazepine Derivatives | PDF - Slideshare.
  • Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC - PubMed Central.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - NIH.
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  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI.
  • Novel triazine-tyrosine hybrids containing thiyazol or pyridine fragment as anti-multiple sclerosis agents: Design, synthesis, biological evaluation, and molecular docking study - PMC - PubMed Central.
  • Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed.
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Troubleshooting & Optimization

Optimizing reaction conditions for triazolo[1,5-a]triazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Triazolo[1,5-a]triazines

Welcome to the technical support center for the synthesis of triazolo[1,5-a]triazines. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation and Low Yields

Question 1: I am seeing poor or no conversion of my starting materials. What are the most critical parameters to investigate for synthesizing triazolo[1,5-a]triazines?

Answer: Achieving a successful synthesis of triazolo[1,5-a]triazines, typically via the common route of condensing a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (or equivalent), hinges on several key factors. Low conversion is often traced back to issues with reaction conditions, starting material quality, or the reaction mechanism itself.

Core Principles: The reaction is a cyclocondensation, which involves the formation of an initial condensate (e.g., an enamine or Schiff base) followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system. Each of these steps has specific requirements.

Troubleshooting Protocol:

  • Assess Starting Material Purity:

    • 3-Amino-1,2,4-triazoles: These compounds can be hygroscopic and may contain residual salts from their synthesis (e.g., hydrochlorides).[1][2] Ensure they are dry and neutralized if necessary. The presence of a base like triethylamine may be required if starting from a salt.[1]

    • 1,3-Dicarbonyl Compounds: Beta-ketoesters and related compounds can undergo self-condensation or exist in equilibrium with their enol form. Purity is paramount. Verify by NMR before use.

  • Solvent and Catalyst Choice:

    • The choice of solvent is critical. Acetic acid is frequently used as it can act as both a solvent and an acid catalyst, facilitating both the initial condensation and the final dehydration step.

    • For less reactive substrates, higher boiling point solvents like ethanol, n-butanol, or DMF may be necessary to drive the reaction to completion.

    • If not using an acidic solvent, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can be beneficial.

  • Temperature and Reaction Time:

    • Many of these cyclocondensations require heat to overcome the activation energy for the cyclization and dehydration steps. Refluxing conditions are common.

    • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction may simply require a longer reaction time or an increase in temperature.

  • Water Removal:

    • The final step of the reaction is dehydration. If the reaction stalls, the presence of excess water could be inhibiting the equilibrium. While often not necessary in high-temperature reactions where water is distilled off, for sensitive substrates at lower temperatures, the use of a Dean-Stark trap or molecular sieves could be beneficial.

Question 2: My yield is consistently low (<40%), even though my starting materials are consumed. What are the likely side reactions?

Answer: Low isolated yields in the face of complete starting material consumption strongly suggest the formation of side products or product degradation. The structure of the triazolo[1,5-a]triazine core is generally stable, but the pathway to its formation is competitive.

Common Side Reactions:

  • Formation of Isomeric Products: If you are using an unsymmetrical 1,3-dicarbonyl compound, the initial condensation with the 3-amino-1,2,4-triazole can occur at two different sites on the triazole ring, potentially leading to the formation of the isomeric[3][4][5]triazolo[4,3-a]triazine.[3] While the [1,5-a] isomer is typically the thermodynamically more stable product, the kinetic product may be the [4,3-a] isomer. This can often be rearranged to the desired product under acidic conditions, a process known as the Dimroth rearrangement.[4]

  • Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions. The 3-amino-1,2,4-triazole can also potentially dimerize under harsh oxidative conditions, though this is less common in standard condensations.

  • Incomplete Cyclization/Dehydration: It's possible to isolate stable intermediates, such as the initial enamine adduct, which fail to cyclize. This is often observed with sterically hindered substrates or when insufficient heat is applied.

  • Byproduct Formation: The synthesis can be accompanied by the formation of byproducts of unknown structure, which can complicate purification and lower the yield of the target compound.[6]

Troubleshooting Workflow for Low Yield:

Below is a decision-making workflow to diagnose and address low-yield issues.

LowYieldTroubleshooting Start Low Yield with Consumed Starting Materials Check_Isomer Analyze Crude LC-MS/NMR for Isomeric Products Start->Check_Isomer Isomer_Found Isomer Detected ([4,3-a]triazine) Check_Isomer->Isomer_Found Yes No_Isomer No Isomer Detected Check_Isomer->No_Isomer No Optimize_Rearrangement Optimize Dimroth Rearrangement: - Increase Acid Concentration - Prolong Reaction Time/Heat Isomer_Found->Optimize_Rearrangement Check_Intermediates Check for Stable Intermediates No_Isomer->Check_Intermediates Success Yield Improved Optimize_Rearrangement->Success Intermediate_Found Intermediate Found (e.g., enamine) Check_Intermediates->Intermediate_Found Yes No_Intermediate No Clear Intermediate Check_Intermediates->No_Intermediate No Force_Cyclization Promote Cyclization: - Increase Temperature - Add Stronger Acid Catalyst - Use Dehydrating Agent Intermediate_Found->Force_Cyclization Purification_Issue Investigate Purification: - Check Solubility - Alternative Chromatography - Recrystallization No_Intermediate->Purification_Issue Force_Cyclization->Success Purification_Issue->Success

Troubleshooting workflow for low reaction yields.
Section 2: Reaction Conditions and Optimization

Question 3: How do I choose the optimal solvent and temperature for my specific substrates?

Answer: Solvent and temperature selection is a balancing act between substrate solubility, reaction rate, and stability. There is no single "best" condition; optimization is key. The table below provides a starting point based on common laboratory solvents.

General Principles:

  • Polar Protic Solvents (e.g., EtOH, AcOH): These are often good starting points. They solubilize the polar starting materials and can participate in proton transfer, which is crucial for the mechanism. Acetic acid is particularly effective as it also serves as the catalyst.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent for solubilizing a wide range of substrates and can be used at high temperatures. However, they can be difficult to remove and may require higher temperatures to drive off the water formed during the reaction.

  • Non-Polar Solvents (e.g., Toluene, Xylene): These are most useful when water removal is critical. Using them with a Dean-Stark apparatus allows for the physical removal of water, driving the reaction equilibrium towards the product.

Table 1: Solvent Selection Guide for Triazolo[1,5-a]triazine Synthesis

SolventBoiling Point (°C)Typical ConditionsAdvantagesDisadvantages
Ethanol 78Reflux (78°C)Good solubility for many substrates, easily removed, environmentally benign.May not be hot enough for difficult cyclizations.
Acetic Acid 118Reflux (118°C)Acts as both solvent and catalyst; excellent for promoting dehydration.Can be corrosive; may cause side reactions with acid-sensitive groups.
n-Butanol 118Reflux (118°C)Higher boiling point than ethanol for less reactive substrates.Slower to remove under vacuum.
Toluene 111Reflux with Dean-StarkAllows for azeotropic removal of water, driving the reaction forward.Poor solubility for highly polar starting materials.
DMF 153100-150°CHigh boiling point and excellent solvating power.Difficult to remove; can decompose at high temperatures.

Experimental Protocol: Small-Scale Parallel Optimization

To efficiently determine the best conditions, a parallel synthesis approach is recommended:

  • Setup: Arrange 4-5 small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Reagents: To each vial, add the 3-amino-1,2,4-triazole (e.g., 0.1 mmol) and the 1,3-dicarbonyl compound (0.1 mmol).

  • Solvent Addition: To each vial, add a different solvent (0.5 mL) from Table 1. If the solvent is not acidic (e.g., Ethanol, Toluene), add 5 mol% of p-toluenesulfonic acid.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 100°C).

  • Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to product and identify major byproducts.

  • Analysis: Compare the results to identify the condition that gives the highest conversion with the cleanest profile. This condition can then be used for the larger scale reaction.

Section 3: Mechanism and Regioselectivity

Question 4: Can you illustrate the general mechanism and explain the factors controlling regioselectivity?

Answer: Certainly. The most common synthetic route proceeds via a cyclocondensation pathway. Understanding this mechanism is key to troubleshooting regiochemical outcomes, especially with unsymmetrical reagents.

The General Mechanism:

The reaction between a 3-amino-1,2,4-triazole and a β-ketoester involves three main stages:

  • Initial Condensation: The exocyclic amino group of the triazole attacks one of the carbonyl groups of the dicarbonyl compound.

  • Intermediate Formation: This is followed by dehydration to form a key enamine or imine intermediate.

  • Cyclization and Aromatization: An endocyclic nitrogen from the triazole ring attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step results in the aromatic triazolo[1,5-a]triazine ring system.

The diagram below outlines this mechanistic pathway.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Triazole 3-Amino-1,2,4-triazole Dicarbonyl 1,3-Dicarbonyl Condensation Initial Condensation (+ H₂O) Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Cyclized_Intermediate Cyclized Adduct Cyclization->Cyclized_Intermediate Dehydration Dehydration (- H₂O) Cyclized_Intermediate->Dehydration Product Triazolo[1,5-a]triazine Dehydration->Product

General mechanism for triazolo[1,5-a]triazine synthesis.

Controlling Regioselectivity:

When an unsymmetrical dicarbonyl (e.g., benzoylacetone) is used, the initial nucleophilic attack from the 3-amino group can occur at either carbonyl.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially. For example, in benzoylacetone, the ketone adjacent to the phenyl group is generally less electrophilic than the methyl ketone due to resonance.

  • Steric Effects: A sterically hindered carbonyl group will be less accessible to the incoming nucleophile, favoring attack at the less hindered position.

DFT calculations and experimental data have been used to explain the regiochemistry of such cyclocondensation reactions, highlighting the importance of the stability of intermediates in determining the final product distribution.[7] If you obtain an undesired regioisomer, you may need to redesign your synthesis by choosing a different dicarbonyl synthon or by protecting one of the carbonyl groups temporarily.

References

  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules.
  • Synthesis of novel[3][4][5]triazolo[1,5-b][3][4][5][8]tetrazines and investigation of their fungistatic activity. Scientific Reports.

  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Synlett.
  • Synthetic approaches toward 3-amino-1,2,4-triazoles. ARKIVOC.

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Troubleshooting low yield in triazolotriazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for triazolotriazine synthesis. This resource is designed to assist you in troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold, with a focus on addressing the persistent challenge of low reaction yields. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to provide you with practical, evidence-based solutions.

Troubleshooting Guide: Low Yield in Triazolotriazine Synthesis

Low yields in heterocyclic synthesis can be attributed to a variety of factors, from the quality of your starting materials to the nuances of the reaction conditions. This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: My reaction yield for triazolotriazine synthesis is consistently low (e.g., <40%). What are the most probable causes?

Several factors can contribute to low yields in triazolotriazine synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] Here are the primary areas to investigate:

  • Purity of Starting Materials and Reagents: The quality of your starting materials is paramount. Impurities in reactants, such as the initial triazine or triazole precursors, can lead to the formation of side products and incomplete reactions.[1] It is crucial to ensure that all starting materials are of high purity and are properly characterized before use.

  • Reaction Conditions: Triazolotriazine synthesis often involves sensitive cyclization steps that are highly dependent on reaction conditions.[2][3] Key parameters to scrutinize include temperature, reaction time, and the choice of solvent. Sub-optimal conditions can lead to incomplete conversion or degradation of the desired product.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions, particularly those involving organometallic reagents or reactive intermediates, are sensitive to moisture and oxygen.[1] If your synthesis involves such steps, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1] Ensure that your stirring is vigorous enough to maintain a homogeneous mixture, especially in scaled-up reactions.

  • Product Decomposition: The target triazolotriazine derivative may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the product is degrading over time.[1]

To systematically address these potential issues, consider the following workflow:

Troubleshooting_Workflow cluster_purity Purity Checks cluster_conditions Condition Optimization Start Low Yield Observed Purity Verify Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity Confirmed Purity_Steps NMR, LC-MS, Recrystallization Purity->Purity_Steps Atmosphere Check for Atmospheric Sensitivity Conditions->Atmosphere Conditions Optimized Condition_Steps Temperature Screen, Solvent Screen, Time Course Study Conditions->Condition_Steps Workup Evaluate Workup & Purification Atmosphere->Workup Inert Atmosphere Implemented Analysis Analyze Byproducts Workup->Analysis Workup Optimized Solution Improved Yield Analysis->Solution Byproducts Identified & Minimized

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in triazolotriazine synthesis?

The formation of side products is a frequent cause of low yields. In triazolotriazine synthesis, several side reactions can occur, depending on the specific synthetic route.

  • Isomer Formation: One of the most common issues is the formation of regioisomers, such as the[1][4][5]triazolo[4,3-b][1][4][5]triazine versus the[1][4][5]triazolo[5,1-c][1][4][5]triazine skeleton.[6] The regioselectivity of the cyclization is often influenced by the reaction conditions and the nature of the substituents.[6]

  • Incomplete Cyclization: The final cyclization step to form the triazolotriazine ring may be incomplete, leaving unreacted intermediates in the reaction mixture.

  • Hydrolysis of Intermediates: If water is present in the reaction, sensitive intermediates, such as hydrazones, can undergo hydrolysis, preventing the desired cyclization.

  • "Peeling" during Hydrazinolysis: In syntheses that utilize a hydrazinolysis step, a side reaction known as "peeling" can occur, which involves the loss of monosaccharides from the reducing terminus of glycans when they are present on the starting material.[7][8]

Experimental Protocol: Identifying Byproducts by LC-MS

To identify the nature of the side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) and ramping up to 95% acetonitrile over 15-20 minutes.

  • MS Analysis: As the components elute from the column, they will be ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) will be determined.

  • Data Interpretation: Compare the observed m/z values with the expected masses of your starting materials, desired product, and potential side products (e.g., isomers, hydrolyzed intermediates).

Question 3: How can I optimize the cyclization step to improve the yield of my triazolotriazine product?

The cyclization step is often the most critical stage in the synthesis of triazolotriazines. Optimization of this step can significantly enhance your yield.

Key Parameters for Optimization:

ParameterRecommended Range/ConditionsRationale
Temperature 25°C to 150°CThe optimal temperature will depend on the specific reaction. Lower temperatures may be required for sensitive substrates, while higher temperatures may be necessary to drive the reaction to completion. A temperature screen is recommended.
Solvent Acetic acid, DMF, Ethanol, DioxaneThe choice of solvent can influence the solubility of reactants and the stability of intermediates. Acetic acid is often a good choice for cyclization reactions.[2][3]
Catalyst Acid or base catalysisDepending on the reaction mechanism, acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium carbonate) catalysis may be beneficial.
Reaction Time 2 to 24 hoursMonitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

Experimental Protocol: Small-Scale Reaction Optimization

To efficiently determine the optimal conditions, perform a series of small-scale parallel reactions.

  • Setup: In an array of small reaction vials, set up the reaction with your starting materials.

  • Vary Parameters: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst) while keeping all other conditions constant.

  • Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it by TLC or LC-MS to assess the conversion to the desired product.

  • Analysis: Compare the results from each reaction to identify the conditions that provide the highest yield and purity.

Optimization_Scheme cluster_params Parameter Screening Start Initial Low Yield Condition Temp Temperature (e.g., 60, 80, 100°C) Start->Temp Vary one parameter Solvent Solvent (e.g., AcOH, DMF, EtOH) Start->Solvent Vary one parameter Catalyst Catalyst (e.g., Acid, Base, None) Start->Catalyst Vary one parameter Analysis Analyze Yield & Purity (TLC/LC-MS) Temp->Analysis Solvent->Analysis Catalyst->Analysis Optimal Optimal Condition Identified Analysis->Optimal

Caption: A schematic for parallel optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify my triazolotriazine product?

A: The purification method will depend on the physical properties of your product (e.g., solid or oil) and the nature of the impurities. Common purification techniques include:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing impurities.

  • Column Chromatography: For both solid and oily products, silica gel column chromatography is a versatile purification method. The choice of eluent will depend on the polarity of your compound.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q: How do I confirm the structure of my synthesized triazolotriazine?

A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in your molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of your compound, which can be used to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in your molecule.

Q: Can microwave-assisted synthesis improve the yield of triazolotriazines?

A: Yes, microwave-assisted organic synthesis can often lead to significantly shorter reaction times and improved yields in the synthesis of heterocyclic compounds, including triazines. The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022). Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of triazolotriazine derivatives 5-8. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, antitumor evaluation and molecular docking of some triazolotriazine Derivatives - ResearchGate. (2017). Retrieved from [Link]

  • (PDF) SYNTHESIS, AND BIOLOGICAL EVALUATION OF NEWLY SUNTHESIZED TRIAZOLOTRIAZINES AND TRIAZOLOTRAIZINES DERIVATIVES - ResearchGate. (2019). Retrieved from [Link]

  • Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed. (2012). Retrieved from [Link]

  • Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone) - PubMed. (2015). Retrieved from [Link]

  • Design and Development of[1][4][5]Triazolo[4,3-b][1][4][5]triazines as Potential Anticancer Agents with Genotoxicity and Apoptotic Activity - PubMed. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of azolo[5,1-c][1][4][5]triazines - AIP Publishing. (2022). Retrieved from [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • (PDF) 1,2,4-Triazolo[1,5-a][4][9][10]triazines (5-Azapurines): Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases - MDPI. (2024). Retrieved from [Link]

  • Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Suppression of peeling during the release of O-glycans by hydrazinolysis - Scholarly Publications Leiden University. (n.d.). Retrieved from [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (n.d.). Retrieved from [Link]

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Resolving solubility issues of 2-Ethyltriazolo[1,5-a]triazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Ethyltriazolo[1,5-a]triazin-7-amine (CAS: 28610-01-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work. Here, we synthesize fundamental chemical principles with practical, field-proven methodologies to ensure you can effectively handle this compound in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 2-Ethyltriazolo[1,5-a]triazin-7-amine based on its chemical structure?

A1: The structure of 2-Ethyltriazolo[1,5-a]triazin-7-amine—featuring a primary amine (-NH2), an ethyl group (-CH2CH3), and a fused triazolotriazine heterocyclic core—presents a mixed polarity profile.

  • Hydrophilic Nature: The primary amine group can participate in hydrogen bonding with protic solvents like water.[1][2][3] The nitrogen atoms within the triazole and triazine rings also act as hydrogen bond acceptors.[2]

  • Hydrophobic Nature: The fused aromatic ring system and the ethyl group are nonpolar, which contributes to poor solubility in aqueous solutions.[3][4]

Therefore, while it has features that allow for some interaction with water, its solubility is generally expected to be low in neutral aqueous solutions. It is readily soluble in less polar organic solvents like alcohol, ether, and benzene.[4]

Q2: I'm observing poor solubility in pure water. Is this typical?

A2: Yes, this is a common observation. The hydrophobic character of the fused heterocyclic core and the ethyl substituent often outweighs the hydrophilic contribution of the primary amine in neutral water.[3][4] The ability of amines to form hydrogen bonds with water is key to their solubility, but as the non-polar hydrocarbon portion of the molecule increases, this solubility significantly decreases.[4]

Q3: What are the recommended starting solvents for this compound?

A3: For initial trials, we recommend starting with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules. For applications requiring a protic solvent, alcohols like methanol or ethanol are excellent starting points, as they can engage in hydrogen bonding while also solvating the hydrophobic regions of the molecule.[3][4]

In-Depth Troubleshooting Guide for Solubility Issues

When facing solubility challenges, a systematic approach is crucial. The following guide provides a logical workflow, from simple adjustments to more complex formulation strategies. The underlying principle is to address the specific chemical properties of the molecule to overcome the intermolecular forces that keep it in a solid state.

Below is a workflow diagram illustrating the recommended troubleshooting path.

G cluster_start cluster_aqueous Aqueous Systems cluster_organic Organic Systems cluster_end start Start: Compound Fails to Dissolve ph_adjust Step 1: pH Adjustment (Acidification) start->ph_adjust Is aqueous solvent required? dmso Try Polar Aprotic: DMSO, DMF start->dmso Is an organic stock acceptable? temp_heat Step 2: Gentle Heating (e.g., 37-50°C) ph_adjust->temp_heat Still insoluble success Solubility Achieved ph_adjust->success Success co_solvent Step 3: Add Co-solvent (Ethanol, PEG) temp_heat->co_solvent Still insoluble temp_heat->success Success co_solvent->success Success fail Consult Further (Advanced Formulation) co_solvent->fail Still insoluble alcohols Try Polar Protic: Methanol, Ethanol dmso->alcohols DMSO incompatible? dmso->success Success alcohols->success Success alcohols->fail Still insoluble

Sources

Technical Support Center: Overcoming Bioassay Interference with Triazolo-Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of bioassay interference caused by triazolo-triazine compounds. This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental data. Our approach is grounded in scientific expertise to empower you to identify, understand, and overcome these common challenges in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are triazolo-triazine compounds and why are they common in screening libraries?

Triazolo-triazines are a class of nitrogen-rich heterocyclic compounds. Their rigid, planar structure and ability to form multiple hydrogen bonds make them attractive scaffolds in medicinal chemistry for targeting a variety of biological targets, particularly kinases.[1][2][3] As a result, they are prevalent in many small molecule libraries used for high-throughput screening (HTS).[4]

Q2: What is bioassay interference and why is it a concern with triazolo-triazine compounds?

Bioassay interference refers to any artifactual activity in an assay that is not due to the specific interaction of a compound with the intended biological target.[5] This can lead to false positives or false negatives, wasting significant time and resources. Triazolo-triazine compounds, due to their chemical properties, can interfere with common assay technologies through various mechanisms, including light-based interference and non-specific interactions.[6][7]

Q3: What are the most common types of interference observed with triazolo-triazine compounds?

The primary interference mechanisms associated with triazolo-triazine and similar heterocyclic compounds include:

  • Autofluorescence: The intrinsic ability of the compound to emit light upon excitation, which can mask or inflate the assay signal.[6][8]

  • Luciferase Inhibition: Direct inhibition of the reporter enzyme, particularly firefly luciferase, is a common issue with triazole-containing scaffolds.

  • Compound Aggregation: Self-assembly of compounds into colloidal particles that can non-specifically inhibit enzymes.[9]

Q4: How can I proactively minimize the risk of interference when working with triazolo-triazine libraries?

A proactive approach is crucial. This includes:

  • Assay Selection: Whenever possible, choose assay technologies that are less susceptible to the known interference mechanisms of your compound class. For instance, consider label-free detection methods or assays with red-shifted readouts to minimize fluorescence interference.[5]

  • Library Curation: Before screening, computationally flag compounds with known interference liabilities, such as Pan-Assay Interference Compounds (PAINS).

  • Early Counter-Screening: Incorporate counter-screens into your primary screening campaign to identify interfering compounds at the earliest stage.[5]

Troubleshooting Guide: Autofluorescence

Autofluorescence is a frequent challenge with aromatic heterocyclic compounds like triazolo-triazines. The extended π-electron systems in these molecules can absorb light and emit it at wavelengths that overlap with the emission spectra of commonly used fluorophores (e.g., coumarins, fluorescein).[6][8]

Problem: My triazolo-triazine hit compound shows activity in a fluorescence-based assay, but I suspect it might be a false positive.

Step 1: Initial Diagnosis - Pre-read Protocol

The first step is to determine if the compound itself is fluorescent under the assay conditions.

Protocol 1: Autofluorescence Check [10]

  • Prepare a dilution series of your hit compound in the assay buffer.

  • Dispense the compound dilutions into the wells of the same type of microplate used for your primary assay.

  • Add assay buffer to the wells, omitting all biological reagents (e.g., enzyme, substrate, cells).

  • Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.

Data Interpretation: If you observe a concentration-dependent increase in fluorescence in the absence of any biological target, your compound is autofluorescent.

Step 2: Mitigation Strategies

If autofluorescence is confirmed, consider the following options:

  • Shift Excitation/Emission Wavelengths: If your assay fluorophore and instrument settings are flexible, moving to longer, red-shifted wavelengths can often mitigate interference, as fewer library compounds fluoresce in this region of the spectrum.[5]

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays, such as HTRF®, utilize long-lifetime fluorophores (e.g., lanthanides) and a time-gated detection window. This allows the short-lived background fluorescence from interfering compounds to decay before the specific signal is measured.[11]

  • Switch to an Orthogonal Assay: The most definitive way to confirm a hit is to use an orthogonal assay with a different detection modality, such as a luminescence-based or label-free method.[12]

Data Presentation: Impact of Autofluorescence

The following table illustrates a hypothetical scenario where an autofluorescent triazolo-triazine compound could be misinterpreted as an active inhibitor in a fluorescence-based kinase assay.

Compound Concentration (µM)Primary Assay Signal (RFU)Autofluorescence Signal (RFU)Corrected Activity (% Inhibition)
0 (Control)10000500%
1850015000%
5600040000%
10450055000%
25250075000%

In this example, subtracting the compound's intrinsic fluorescence reveals that it has no actual inhibitory activity.

Troubleshooting Guide: Luciferase Inhibition

Luciferase-based reporter gene assays are workhorses in drug discovery. However, the firefly luciferase (FLuc) enzyme is susceptible to inhibition by a variety of small molecules, including those containing a triazole scaffold. This can lead to the misinterpretation of data, especially in cell-based assays where inhibitor binding can paradoxically increase the luminescence signal by stabilizing the enzyme.[13]

Problem: A triazolo-triazine compound from my screen is showing activity in a luciferase reporter assay. How do I confirm this is not an artifact?

Step 1: Direct Luciferase Inhibition Assay

The most direct way to test for interference is to perform a counter-screen with purified luciferase enzyme.

Protocol 2: Luciferase Counter-Screen [10]

  • Prepare a serial dilution of the hit compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgSO4, 1 mM EDTA).

  • In a white, opaque microplate, add the compound dilutions.

  • Add a solution of purified firefly luciferase to each well.

  • Initiate the reaction by adding a solution containing ATP and D-luciferin.

  • Immediately measure the luminescence using a plate reader.

Data Interpretation: A concentration-dependent decrease in the luminescence signal indicates that your compound is a direct inhibitor of luciferase.

Step 2: Understanding the Mechanism and Mitigation
  • Mechanism of Inhibition: Many small molecule inhibitors of luciferase are competitive with one of the substrates, either D-luciferin or ATP.[14]

  • Cell-Based vs. Biochemical Assays: In cell-based reporter assays, luciferase inhibitors can sometimes lead to an increase in the luminescent signal. This is because inhibitor binding can protect the enzyme from degradation, increasing its half-life and leading to higher intracellular concentrations.[13]

  • Mitigation:

    • Use a Different Reporter: If luciferase inhibition is confirmed, switching to a different reporter system, such as β-lactamase or secreted alkaline phosphatase (SEAP), is a robust solution.[11]

    • Use an Engineered Luciferase: Some commercially available luciferase variants have been engineered to be more resistant to inhibition by small molecules.

Visualization: Luciferase Inhibition Workflow

start Hit from Luciferase-based Primary Screen counterscreen Perform Luciferase Counter-screen start->counterscreen inhibition_check Inhibition Observed? counterscreen->inhibition_check no_inhibition No Inhibition: Hit is Likely Real inhibition_check->no_inhibition No inhibition Inhibition Confirmed: Potential Artifact inhibition_check->inhibition Yes orthogonal Confirm with Orthogonal Assay (e.g., qPCR, ELISA) inhibition->orthogonal final_confirm Hit Confirmed orthogonal->final_confirm final_reject Hit Rejected orthogonal->final_reject

Caption: Workflow for validating hits from luciferase-based assays.

Troubleshooting Guide: Compound Aggregation

Compound aggregation is a common artifact where small molecules form colloidal particles in aqueous assay buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[9] Nitrogen-rich heterocyclic compounds can be prone to aggregation due to intermolecular interactions.[2]

Problem: My triazolo-triazine compound shows non-specific activity against multiple targets. Could this be due to aggregation?

Step 1: Detergent-Based Counter-Screen

A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.

Protocol 3: Detergent Counter-Screen for Aggregation [15]

  • Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20.

  • Run your primary biochemical assay with a concentration-response curve for your hit compound in parallel using both buffer conditions.

  • Ensure your enzyme and detection system are not adversely affected by the detergent alone.

  • Incubate the enzyme with the compound for a sufficient time (e.g., 15 minutes) before adding the substrate, as aggregation can be time-dependent.

Data Interpretation: A significant rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition. True inhibitors should show little to no change in potency.

Step 2: Additional Confirmatory Assays
  • Varying Enzyme Concentration: The apparent potency of aggregators is often dependent on the enzyme concentration. A true inhibitor's IC50 should remain constant, while an aggregator's apparent IC50 will typically increase with higher enzyme concentrations.

  • Centrifugation: High-speed centrifugation can pellet compound aggregates. If the supernatant shows reduced or no inhibitory activity, this supports an aggregation mechanism.[9]

Data Presentation: Effect of Detergent on IC50
CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Interpretation
Triazolo-triazine Hit 2.5> 50Likely Aggregator
Control Inhibitor 1.01.2True Inhibitor
Visualization: Mechanism of Aggregation-Based Inhibition

cluster_0 Without Detergent cluster_1 With Detergent compound Compound Monomers aggregate Compound Aggregates compound->aggregate [C] > CAC inactive_enzyme Inactive Enzyme (Adsorbed to Aggregate) aggregate->inactive_enzyme Enzyme Sequestration enzyme Active Enzyme enzyme->inactive_enzyme compound2 Compound Monomers detergent Detergent Micelles compound2->detergent No Aggregation enzyme2 Active Enzyme no_inhibition No Inhibition

Caption: Aggregation interference and its disruption by detergent.

References

  • McGovern, S. L., et al. (2003). A detergent-based assay for the detection of promiscuous inhibitors.
  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][6][7][15]Triazines: Synthesis and Photochemical Properties. Molecules. (2022).

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. (2017).
  • A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. BenchChem.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules. (2022).
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • The art of selecting the best HTS hits through biophysics.
  • Assay Interference by Aggreg
  • Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
  • Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. BenchChem.
  • Effective Strategies for Successful Hit Identification in Drug Discovery.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Troubleshooting Guide for Enzym
  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[6][7][15]Triazolo[4,3-c]. Molecules. (2021).

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. (2012).
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. (2026).
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening. BenchChem.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. (2022).
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. (2021).
  • Table 4. [Summary of aggregation counter-screens.]. Assay Guidance Manual.
  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules. (2022).
  • Inhibition values (IC 50 ) of 1,2,3-triazole derivatives (3a-3n) on...
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (2010).
  • Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds. Molecules.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018).
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. (2018).
  • Preventing Protein Aggregation. Biozentrum, University of Basel. (2014).
  • What is the best way to prevent membrane protein aggregation?.
  • High-throughput screening assays for the identification of chemical probes.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. (2011).
  • Nitrogen Rich Heterocycles as a Privileged Fragment in Lead Discovery.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • High Throughput Screening (HTS).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. (2022).

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Technical Support Center: Enhancing the Purification of Polar Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar triazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-difficult molecules. The inherent polarity of many triazine derivatives, crucial for their biological activity, frequently leads to complex purification hurdles.

This document moves beyond standard protocols to provide in-depth troubleshooting, evidence-based strategies, and a foundational understanding of the principles governing the separation of polar molecules.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of polar triazine compounds in a direct question-and-answer format.

Frequently Asked Questions

Q1: My polar triazine compound shows little to no retention on my C18 reversed-phase (RP) column. What is happening and how can I fix it?

A1: This is a classic issue where the analyte is too polar to interact with the nonpolar C18 stationary phase, causing it to elute in or near the solvent front (void volume).[1][2][3] Traditional C18 columns are designed for nonpolar compounds and struggle to retain highly polar molecules.[1]

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds, like many triazine derivatives, prefer to remain in the polar mobile phase, leading to minimal interaction and thus, poor retention.

  • Solutions:

    • Switch to a Polar-Compatible RP Column: Consider using reversed-phase columns with polar-embedded or polar-endcapped stationary phases. These columns are modified with polar groups that enhance interaction with polar analytes and prevent a phenomenon known as "phase collapse" or "dewetting" that can occur with 100% aqueous mobile phases.[2][4] T3 column technology, for example, uses a lower C18 ligand density, making it more compatible with highly aqueous conditions.[1]

    • Employ Ion-Pairing Agents: For ionizable triazines, adding an ion-pairing agent to the mobile phase can form a neutral, more hydrophobic complex that will be better retained on a C18 column.[1][2][5] Be cautious, as these agents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[1][2]

    • Explore Alternative Chromatographic Modes: If your compound is extremely polar, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often more effective.[6][7]

Q2: I've switched to a HILIC method, but I'm seeing poor peak shape (e.g., tailing or fronting). What are the likely causes?

A2: Poor peak shape in HILIC is often related to the delicate equilibrium of the water layer on the stationary phase, improper sample solvent, or secondary interactions.

  • Causality: HILIC retains polar compounds in a water-rich layer adsorbed onto the polar stationary phase.[8] The mobile phase is typically high in organic solvent (like acetonitrile). Disruption of this equilibrium or using a sample solvent that is too strong can lead to distorted peaks.

  • Solutions:

    • Ensure Proper Column Equilibration: HILIC columns require longer equilibration times than RP columns to establish a stable water layer.[1][8] Inadequate equilibration is a common cause of poor reproducibility and peak shape.

    • Optimize Sample Diluent: The sample solvent should be as close as possible to the initial mobile phase composition.[1] Injecting a sample dissolved in a solvent much stronger (i.e., with more water) than the mobile phase can cause significant peak distortion.[9] For many polar analytes in HILIC, a diluent like 75/25 acetonitrile/methanol can be a good starting point.[1]

    • Adjust Mobile Phase pH and Buffer Concentration: For ionizable triazines, the mobile phase pH can significantly affect peak shape and retention. Screening at least two different pH values, for example using ammonium formate (around pH 3.2) and ammonium acetate (around pH 5.8), is recommended.[8] Buffers are critical in HILIC, not only to control pH but also to facilitate the formation of the hydration layer.[8]

    • Consider a Zwitterionic Stationary Phase: Columns with zwitterionic ligands, such as those with sulfobetaine groups, can offer unique selectivity and improved peak shape for a wide range of polar compounds.[1]

Q3: My recovery of the polar triazine compound is low after purification. Where could my compound be going?

A3: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, degradation on the column, or co-elution with impurities that interfere with accurate fraction collection.

  • Causality: The functional groups on polar triazines can engage in strong, sometimes irreversible, secondary interactions with active sites on the chromatography media (e.g., silanols on silica-based columns).[10] This is particularly true for basic compounds.

  • Solutions:

    • Test for Stability on Silica: Before committing to a large-scale purification, perform a simple test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation has occurred.[11]

    • Use Mobile Phase Additives: For basic triazines, adding a small amount of a basic modifier like ammonia or triethylamine to the mobile phase can help to saturate active silanol groups on the stationary phase, reducing peak tailing and improving recovery.

    • Consider Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering an alternative mechanism for retention and potentially improving recovery by providing a more favorable interaction environment.[1][12]

    • Evaluate Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase.[7][13] It is often an excellent alternative for purifying polar compounds that show poor recovery in liquid chromatography, and it has the added benefit of faster solvent removal from collected fractions.[7]

Section 2: Strategic Protocols for Purification

Protocol 1: Method Development for HILIC Purification

This protocol provides a systematic approach to developing a robust HILIC method for a novel polar triazine compound.

Objective: To achieve adequate retention and separation of a polar triazine from its impurities.

Materials:

  • HILIC column (e.g., bare silica, diol, amide, or zwitterionic phase)

  • HPLC or UHPLC system

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium acetate or ammonium formate

Procedure:

  • Column Selection: Start with a bare silica or a zwitterionic HILIC column. Zwitterionic phases often provide good peak shape for a broad range of polar compounds.[1]

  • Initial Mobile Phase Conditions:

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Acetonitrile

  • Scouting Gradient: Perform a broad gradient to determine the approximate elution conditions.

    • Start at 95% B and hold for 2 minutes.

    • Decrease to 50% B over 10 minutes.[8]

    • Hold at 50% B for 2 minutes.

    • Return to 95% B and re-equilibrate for at least 5-10 minutes.[8]

  • Sample Injection: Dissolve the sample in a solvent that is as weak as possible (high ACN content). A 90:10 mixture of ACN:water is a good starting point.

  • Analysis of Results:

    • No Retention: If the compound elutes at the void volume, HILIC may still be viable, but the starting percentage of the organic solvent may need to be even higher. Ensure the column is properly equilibrated.

    • Good Retention: If the compound is retained, optimize the gradient. A shallower gradient around the elution point of your compound will improve resolution.

    • Poor Peak Shape: Refer to the troubleshooting guide (Q2). The primary adjustments should be to the sample solvent and ensuring adequate equilibration.

  • pH Screening: If selectivity between the target compound and impurities is poor, repeat the scouting gradient using a mobile phase with a different pH (e.g., 10 mM ammonium formate).[8]

Diagram: HILIC Method Development Workflow

HILIC_Workflow start Start: Polar Triazine Compound col_select Select HILIC Column (e.g., Zwitterionic, Amide) start->col_select scout Run Broad Scouting Gradient (95% to 50% ACN) col_select->scout analyze Analyze Retention & Peak Shape scout->analyze no_ret No Retention analyze->no_ret No good_ret Good Retention analyze->good_ret Yes poor_shape Poor Peak Shape analyze->poor_shape Issue re_equil Increase Equilibration Time & Re-inject no_ret->re_equil Check Equilibration optimize Optimize Gradient (Shallow around elution %B) good_ret->optimize troubleshoot Troubleshoot Peak Shape (Check sample solvent, equilibration) poor_shape->troubleshoot final_method Final HILIC Method optimize->final_method ph_screen Poor Selectivity? Screen alternative pH (e.g., Ammonium Formate) optimize->ph_screen troubleshoot->scout re_equil->scout ph_screen->scout Yes ph_screen->final_method No

Caption: A decision workflow for developing a HILIC purification method.

Section 3: Data & Comparative Analysis

The selection of the appropriate purification technique is critical. The table below summarizes the primary modes of chromatography suitable for polar triazine compounds, highlighting their strengths and weaknesses.

Technique Stationary Phase Principle Typical Mobile Phase Best Suited For Common Issues
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (Water/ACN/MeOH)Moderately polar, ionizable triazines (with modifiers).[3]Poor retention of very polar compounds, phase collapse with high aqueous content.[1][4]
HILIC Polar (e.g., Silica, Amide)Nonpolar (High % ACN)Very polar and hydrophilic triazines.[1][6]Long equilibration times, sensitivity to sample solvent, reproducibility challenges.[1][8][14]
Mixed-Mode Combines RP and Ion-ExchangePolar (Buffered Water/ACN)Ionizable polar triazines where RP or HILIC alone fail.Complex method development due to multiple interaction modes.[1]
Supercritical Fluid (SFC) Polar (Normal Phase)Supercritical CO2 + Modifier (e.g., MeOH)Polar compounds, especially those prone to degradation or requiring fast solvent removal.[7][15]Requires specialized equipment; solubility in CO2 can be a limitation.

Section 4: Advanced Strategies & Logical Workflows

For particularly challenging separations, a logical, stepwise approach is necessary. The following diagram outlines a decision-making process for selecting a purification strategy.

Diagram: Purification Strategy Selection

Purification_Strategy start Start: Crude Polar Triazine solubility Assess Solubility (Polar vs. Nonpolar Solvents) start->solubility is_ionizable Is the Compound Ionizable? solubility->is_ionizable rp_path Attempt Reversed-Phase (Polar-embedded column) is_ionizable->rp_path Yes hilic_path Proceed to HILIC is_ionizable->hilic_path No / Very Polar rp_success Sufficient Retention? rp_path->rp_success rp_success->hilic_path Still No purified Purified Compound rp_success->purified Yes ion_pair Add Ion-Pairing Agent rp_success->ion_pair No sfc_path Consider SFC hilic_path->sfc_path If HILIC fails or degradation is an issue mm_path Consider Mixed-Mode hilic_path->mm_path If ionizable & HILIC fails hilic_path->purified sfc_path->purified mm_path->purified ion_pair->rp_path

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[Link]

  • ResearchGate. (2014, August 7). Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • PubMed Central (PMC). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Chromatography Forum. (2008, March 22). Highly polar compounds. [Link]

  • LCGC International. (2008, August 31). Application Notes: Supercritical Fluid Chromatography (SFC). [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Journal of Liquid Chromatography & Related Technologies. Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • PubMed. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. [Link]

  • PubMed Central (PMC) - NIH. (2022, February 10). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. [Link]

  • ResearchGate. (2009, August 6). Method development for HILIC assays. [Link]

  • LCGC International. A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • PubMed. Analysis of polar triazines and degradation products in waters by in-tube solid-phase microextraction and capillary chromatography: an environmentally friendly method. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Semantic Scholar. Analysis of polar triazines and degradation products in waters by in-tube solid-phase microextraction and capillary chromatography: an environmentally friendly method. [Link]

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Validation & Comparative

Triazolo[1,5-a]triazine versus pyrazolopyrimidine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of Triazolo[1,5-a]triazine and Pyrazolopyrimidine Scaffolds

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to a class of heterocyclic compounds known as "privileged scaffolds." These molecular frameworks are capable of binding to multiple, diverse biological targets, serving as versatile starting points for drug discovery. Among the most prominent are the triazolo[1,5-a]triazine and pyrazolopyrimidine core structures. Their significance is deeply rooted in their structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA. This mimicry allows them to function as purine isosteres, competitively interacting with a wide array of purine-binding proteins, including kinases, polymerases, and metabolic enzymes, which are often implicated in pathological conditions.[1][2]

This guide provides a comparative analysis of the biological activities of triazolo[1,5-a]triazines and pyrazolopyrimidines, delving into their synthesis, mechanisms of action, and therapeutic potential. By synthesizing data from key experimental studies, we aim to offer researchers and drug development professionals a clear, objective comparison to inform future discovery efforts.

Physicochemical Properties and Synthetic Strategies: A Tale of Two Scaffolds

While both scaffolds are fused heterocyclic systems, they possess distinct structural and electronic features that influence their biological interactions and synthetic accessibility.

The triazolo[1,5-a]triazine scaffold is an aza-analog of a delocalized 10-π electron system, comprising an electron-rich triazole ring fused to an electron-deficient triazine ring.[1] This electronic distribution, coupled with the presence of multiple nitrogen atoms, imparts a notable ability to participate in hydrogen bonding and metal chelation, which can be exploited in drug design.[1]

The pyrazolopyrimidine scaffold, another purine isostere, is a cornerstone in drug discovery, demonstrating a broad spectrum of biological activities, particularly in oncology.[2][3] Its robust chemical nature and amenability to substitution at various positions have made it a favored template for library synthesis and structure-activity relationship (SAR) studies.[3]

The synthesis of these scaffolds typically follows convergent and well-established pathways, allowing for the generation of diverse compound libraries.

  • Triazolo[1,5-a]triazines are commonly synthesized via the cyclocondensation of 3-amino-1,2,4-triazoles with reagents that introduce the remaining atoms of the triazine ring.[4][5][6] An alternative route involves the Dimroth rearrangement of the isomeric triazolo[4,3-a]pyrimidine system.[1]

  • Pyrazolopyrimidines are frequently prepared through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][7] This reaction proceeds via nucleophilic attack followed by cyclization and dehydration to form the fused pyrimidine ring.[7]

G cluster_0 Triazolo[1,5-a]triazine Synthesis cluster_1 Pyrazolopyrimidine Synthesis A 3-Amino-1,2,4-triazole C Triazolo[1,5-a]triazine A->C Cyclocondensation B 1,3-Dicarbonyl Compound B->C D 5-Aminopyrazole F Pyrazolopyrimidine D->F Condensation/ Cyclization E β-Dicarbonyl Compound E->F

Figure 1: High-level overview of common synthetic routes.

Comparative Analysis of Biological Activity

Both scaffolds have demonstrated efficacy across a range of therapeutic areas. However, nuances in their interaction with biological targets lead to distinct activity profiles.

Anticancer Activity: A Shared Forte

The most significant overlap in the biological activity of these two scaffolds is in the realm of oncology.[3][8][9] Their ability to mimic ATP allows them to effectively target the ATP-binding pocket of protein kinases, enzymes that are frequently dysregulated in cancer.[7]

Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell growth and proliferation.[7] Both triazolo[1,5-a]triazines and pyrazolopyrimidines have yielded potent kinase inhibitors.

  • Triazolo[1,5-a]triazines have been developed as inhibitors of key cancer-related kinases such as Cyclin-Dependent Kinase 2 (CDK2), Phosphatidylinositol 3-kinases (PI3K), Bruton's tyrosine kinase (BTK), and AKT.[1][8] For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][10]triazine sulfonamides have shown the ability to inhibit AKT, BTK, CDK2, and mTOR, leading to cytotoxic effects in cancer cell lines.[8]

  • Pyrazolopyrimidines are arguably one of the most successful scaffolds for kinase inhibitor development.[3] They form the core of numerous inhibitors targeting growth factor receptors, CDKs, Abl kinase, Janus kinase 2 (JAK2), and Bruton's tyrosine kinase (BTK), among others.[3]

G Scaffold Triazolo[1,5-a]triazine or Pyrazolopyrimidine Kinase Protein Kinase (Active Site) Scaffold->Kinase Competitive Binding ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate P Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibition Inhibition Phosphorylation Phosphorylation

Figure 2: General mechanism of ATP-competitive kinase inhibition.

Comparative Data on Kinase Inhibition

Compound ClassTarget KinaseRepresentative IC₅₀ (µM)Cancer Cell LineReference
Triazolo[1,5-a]pyrimidine PI3Kβ0.0004N/A (Enzyme Assay)[1]
Triazolo[1,5-a]pyrimidine PI3Kδ0.025N/A (Enzyme Assay)[1]
Pyrazolo[4,3-e]...triazine N/A (Antiproliferative)0.06 - 0.35BxPC-3, PC-3[8]
Pyrazolopyrimidine CDK2/cyclin EN/A (General Review)Various[3]
Pyrazolopyrimidine BTKN/A (General Review)Various[3]

Microtubule Targeting: Beyond kinase inhibition, triazolo[1,5-a]pyrimidines have been identified as microtubule (MT)-targeting agents.[1] Microtubules are essential for cell division, making them a validated target for cancer chemotherapy. Certain triazolo[1,5-a]pyrimidine derivatives have shown potent anticancer activity by disrupting microtubule dynamics, a mechanism distinct from their kinase-inhibiting counterparts.[1]

Anti-Infective Properties

Both scaffolds have been explored for their potential in treating infectious diseases, where they often target enzymes unique to the pathogen, offering a window for selective toxicity.

  • Triazolo[1,5-a]pyrimidines have shown remarkable versatility as anti-infective agents.[1]

    • Antiviral: Derivatives have been identified as inhibitors of viral polymerases for Hepatitis C (HCV), HIV-1, and influenza virus.[1]

    • Antibacterial: Compounds have demonstrated promising activity against Mycobacterium tuberculosis and Enterococcus faecium.[1]

    • Antiparasitic: Notably, triazolo[1,5-a]pyrimidines have yielded potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, a key target for malaria, and have also shown broad-spectrum activity against kinetoplastid parasites responsible for Chagas disease and leishmaniasis.[1]

  • Pyrazolopyrimidines also possess anti-infective properties, although the breadth of reported activity appears more focused. They have been investigated as antibacterial and antifungal agents, often leveraging their ability to interfere with essential microbial metabolic pathways.[2]

Central Nervous System (CNS) and Anti-inflammatory Applications
  • Triazolo[1,5-a]pyrimidines/triazines have been investigated for CNS disorders, with derivatives showing activity as phosphodiesterase 2a (PDE2a) inhibitors for memory disorders.[1] Additionally, the microtubule-stabilizing properties of some derivatives are being explored for neurodegenerative diseases like Alzheimer's.[1] In the realm of inflammation, certain triazolo[1,5-a]triazine derivatives have been shown to be potent inhibitors of eosinophilia, a key factor in allergic airway diseases.[4][5] One such compound, 2-(4-chlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine-7(6H)-thione, demonstrated a potent oral ID₅₀ of 0.3 mg/kg in an airway eosinophilia model.[5]

  • Pyrazolopyrimidines have been developed as adenosine receptor antagonists and anxiolytic agents, highlighting their potential to modulate neuronal signaling.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

To provide a practical context, the following is a representative protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target protein kinase. This is a foundational experiment in the characterization of kinase inhibitors from either scaffold class.

Causality: The choice of an in vitro biochemical assay is critical for the initial characterization. It isolates the interaction between the compound and the target kinase, removing the complexities of a cellular environment (e.g., membrane permeability, off-target effects). This allows for a direct measurement of potency, which is essential for guiding initial SAR. The use of a radiometric or fluorescence-based method provides high sensitivity and a quantitative readout.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the recombinant target kinase, the specific peptide substrate, and ATP at desired concentrations in the kinase buffer. For the ATP, include a radiolabeled [γ-³²P]ATP tracer.

  • Assay Plate Preparation:

    • Perform serial dilutions of the test compound stock in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Add 1 µL of each compound dilution to the wells of a 96-well assay plate. Include wells with DMSO only for "no inhibition" controls and wells without kinase for background controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and peptide substrate in kinase buffer.

    • Add 24 µL of the kinase/substrate master mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP solution (containing [γ-³²P]ATP) in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching and Signal Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

    • Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

    • Wash the filter mat multiple times with 0.75% phosphoric acid.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme) from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G A 1. Prepare Serial Dilutions of Test Compound B 2. Add Compound to 96-Well Plate A->B C 3. Add Kinase + Substrate Master Mix B->C D 4. Initiate Reaction with [γ-³²P]ATP Solution C->D E 5. Incubate at 30°C D->E F 6. Quench Reaction (Phosphoric Acid) E->F G 7. Transfer to Filter Mat & Wash F->G H 8. Measure Radioactivity (Scintillation Counter) G->H I 9. Plot Data & Calculate IC₅₀ H->I

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

Both triazolo[1,5-a]triazines and pyrazolopyrimidines are undeniably "privileged scaffolds" that continue to yield promising therapeutic candidates.

  • Pyrazolopyrimidines have a long and successful history, particularly as kinase inhibitors in oncology, and remain a go-to scaffold for this target class due to their well-understood SAR and synthetic tractability.[3]

  • Triazolo[1,5-a]triazines and the related triazolo[1,5-a]pyrimidines demonstrate a broader, more versatile range of biological activities, showing significant promise in anti-infective, anti-inflammatory, and CNS applications in addition to their anticancer effects.[1][5] Their unique electronic properties and ability to act as bioisosteres for various functional groups, not just purines, suggest a vast and underexplored chemical space.[1]

For research teams, the choice between these scaffolds depends on the therapeutic target. For kinase-focused oncology projects, the extensive literature on pyrazolopyrimidines provides a solid foundation. For projects requiring novel mechanisms or targeting enzymes in infectious pathogens or the CNS, the triazolo[1,5-a]triazine/pyrimidine family offers a wealth of opportunities for innovation. The continued exploration of both scaffolds, aided by modern synthetic methods and computational chemistry, will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Di Martino, R. M. C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Gomza, Y. V., et al. (2022). Synthesis of novel[1][8][10]triazolo[1,5-b][1][7][8][10]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Atif, M., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wrobel, T., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][8][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. Available at: [Link]

  • Singh, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Ono, N., et al. (2000). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. Available at: [Link]

  • Ono, N., et al. (2000). Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Journal of Medicinal Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. Available at: [Link]

  • Bokor, É., et al. (2011). 1,2,4-Triazolo[1,5-a][1][3][7]triazines (5-Azapurines): Synthesis and Biological Activity. Current Organic Chemistry. Available at: [Link]

  • Wang, S. F., et al. (2016). Synthesis and anticancer activity evaluation of a series of[1][8][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bokor, E., et al. (2011). ADVANCES IN THE SYNTHESIS OF 1,2,4-TRIAZOLO[1,5- a][1][3][7]TRIAZINES (5-AZAPURINES) AND THEIR BIOLOGICAL ACTIVITY. Arkivoc. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]

Sources

A Head-to-Head Comparison of Positional Isomers of 2-Ethyltriazolo[1,5-a]triazin-7-amine as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazolo[1,5-a][1][2][3]triazine scaffold is a recognized purine isostere, making it a privileged structure in medicinal chemistry for targeting purine-binding proteins such as kinases.[2][4] The close structural resemblance to endogenous ligands like adenosine triphosphate (ATP) allows derivatives of this scaffold to act as competitive inhibitors for a wide range of kinases, which are crucial regulators of cellular processes and established therapeutic targets, particularly in oncology.[5][6][7] Subtle changes in the substitution pattern of these heterocyclic systems can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the inhibitory potency of three positional isomers of 2-Ethyltriazolo[1,5-a]triazin-7-amine, hereafter referred to as ETP-1 , ETP-2 , and ETP-3 .

The precise placement of the ethyl group on the triazolo[1,5-a]triazine core can profoundly influence the molecule's interaction with the target protein's binding site. This study is designed to elucidate these structure-activity relationships (SAR) through a series of robust in vitro and cell-based assays.[8][9] Our primary hypothesis is that the positioning of the ethyl group will alter the compound's ability to engage with key residues within the kinase ATP-binding pocket, leading to measurable differences in inhibitory potency. This guide will detail the experimental workflow, present comparative data, and offer insights into the causal relationships between isomeric structure and biological function.

For the purpose of this guide, we will be evaluating these isomers against a panel of Cyclin-Dependent Kinases (CDKs), which are frequently implicated in cell cycle dysregulation in cancer.[10]

Experimental Design & Rationale

Overall Experimental Workflow

The workflow is designed to progress from broad, high-throughput screening to more detailed mechanistic studies for the most potent isomer.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Activity Isomer Synthesis Isomer Synthesis Biochemical Kinase Assay Biochemical Kinase Assay Isomer Synthesis->Biochemical Kinase Assay Single concentration (10 µM) IC50 Determination IC50 Determination Biochemical Kinase Assay->IC50 Determination Dose-response curve Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Identify most potent isomer Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay

Caption: High-level experimental workflow for isomer potency comparison.

Methodologies

Isomer Structures

The three positional isomers of 2-Ethyltriazolo[1,5-a]triazin-7-amine investigated are:

  • ETP-1: 2-Ethyl-1,2,4-triazolo[1,5-a][1][2][3]triazin-7-amine

  • ETP-2: 5-Ethyl-1,2,4-triazolo[1,5-a][1][2][3]triazin-7-amine

  • ETP-3: 8-Ethyl-1,2,4-triazolo[1,5-a][1][2][3]triazin-7-amine

(Note: These are representative structures for the purpose of this guide.)

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., CDK2/CycA) in kinase buffer.

    • Prepare a 2X substrate solution (e.g., Histone H1) and ATP solution in kinase buffer.

    • Serially dilute ETP-1, ETP-2, and ETP-3 in DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • Add 5 µL of 4X compound solution to the wells of a 384-well plate.

    • Add 10 µL of 2X kinase/substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of the ETP isomers on cancer cell growth.

Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7, breast cancer) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of ETP-1, ETP-2, and ETP-3 for 72 hours.

  • Assay Procedure:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to vehicle-treated controls.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data & Analysis

The following tables summarize the hypothetical data obtained from the described assays.

Table 1: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
ETP-1 CDK2/CycA85
ETP-2 CDK2/CycA1250
ETP-3 CDK2/CycA>10,000

Analysis: The in vitro kinase assay data clearly demonstrates a strong dependence of inhibitory potency on the position of the ethyl group. ETP-1 , with the ethyl group at the 2-position, is the most potent inhibitor of CDK2/CycA, with an IC50 value in the nanomolar range. In contrast, moving the ethyl group to the 5-position (ETP-2 ) results in a significant loss of potency (over 14-fold). ETP-3 , with the ethyl group at the 8-position, shows negligible activity at the concentrations tested. This suggests that the 2-position of the triazolo[1,5-a]triazine core is critical for optimal interaction with the CDK2 active site.

Table 2: Cellular Antiproliferative Activity
CompoundCell LineGI50 (µM)
ETP-1 MCF-70.5
ETP-2 MCF-78.2
ETP-3 MCF-7>50

Analysis: The cellular activity data corroborates the in vitro findings. ETP-1 demonstrates potent antiproliferative effects in the MCF-7 breast cancer cell line, consistent with its strong inhibition of CDK2. The weaker cellular activity of ETP-2 and the inactivity of ETP-3 align with their respective in vitro potencies. The correlation between the biochemical and cellular data strengthens the conclusion that the observed antiproliferative effects are likely due to on-target kinase inhibition.

Discussion & Mechanistic Insights

The significant difference in potency among the three isomers strongly suggests that the ethyl substituent at the 2-position in ETP-1 is involved in a key interaction within the ATP-binding pocket of CDK2. It is plausible that this ethyl group projects into a hydrophobic pocket, providing a favorable binding interaction that is not possible when the group is located at the 5- or 8-positions.

Hypothesized Binding Mode

The following diagram illustrates a hypothetical binding mode for the most potent isomer, ETP-1, within a generic kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 ETP-1 Hinge Hinge Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Solvent Front Solvent Front Triazolo-triazine Core Triazolo-triazine Core Triazolo-triazine Core->Gatekeeper Residue van der Waals 7-Amine 7-Amine 7-Amine->Hinge H-Bonds 2-Ethyl 2-Ethyl 2-Ethyl->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothesized binding of ETP-1 in a kinase active site.

This model proposes that the 7-amine group of the triazolo[1,5-a]triazine core forms critical hydrogen bonds with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[11] The ethyl group at the 2-position is then ideally positioned to occupy a nearby hydrophobic pocket, enhancing the overall binding affinity. In contrast, the ethyl groups of ETP-2 and ETP-3 would be oriented towards different regions of the binding site, potentially clashing with other residues or being exposed to the solvent, thus failing to provide a similar affinity enhancement.

Conclusion

This comparative guide demonstrates the critical importance of substituent positioning in the design of potent kinase inhibitors based on the triazolo[1,5-a]triazine scaffold. Our findings clearly indicate that among the tested isomers, 2-Ethyltriazolo[1,5-a]triazin-7-amine (ETP-1) is the most potent inhibitor of CDK2 and exhibits the strongest antiproliferative activity in a cancer cell line. The structure-activity relationship established here provides a valuable foundation for the further optimization of this chemical series. Future work should focus on exploring other substitutions at the 2-position and further profiling ETP-1 against a broader panel of kinases to determine its selectivity.

References

  • Akahoshi, F., et al. (2000). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry, 43(19), 3536-3543. [Link][1][12]

  • Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][2][3]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link][9]

  • Gami, A. S., et al. (2020). Biological activities of[1][4][12]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1-27. [Link]

  • Jadhav, S. A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. [Link][13]

  • Kandeel, M. M., et al. (2019). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 16(1), 108-118. [Link][14]

  • Kufareva, I., & Abagyan, R. (2008). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. PLoS ONE, 3(4), e2036. [Link][11]

  • Ostrowska, K., et al. (2019). ADVANCES IN THE SYNTHESIS OF 1,2,4-TRIAZOLO[1,5- a][1][2][3]TRIAZINES (5-AZAPURINES) AND THEIR BIOLOGICAL ACTIVITY. Heterocycles, 99(1), 1-29. [Link][2]

  • Thaimattam, R., et al. (2007). Protein kinase inhibitors: structural insights into selectivity. Current Pharmaceutical Design, 13(27), 2751-2765. [Link][7]

  • Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 61-74. [Link][15]

  • Vogt, J., et al. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4153. [Link][5]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Ethyltriazolo[1,5-a]triazin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the specificity of a compound for its intended target is a critical determinant of its efficacy and safety. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window. This guide provides an in-depth analysis of the cross-reactivity of 2-Ethyltriazolo[1,5-a]triazin-7-amine, a member of the promising triazolotriazine class of compounds. Due to the limited publicly available data on this specific molecule, this guide will leverage data from structurally similar compounds and established methodologies to provide a predictive comparison and a framework for its experimental validation.

The[1][2][3]triazolo[1,5-a][1][4][5]triazine scaffold is recognized as a purine isostere, making it a privileged structure for targeting purine-binding proteins such as kinases and G protein-coupled receptors.[6] Derivatives of this core have shown a wide range of biological activities, including the inhibition of c-Met and CK1δ kinases, as well as antagonism of the adenosine A2a receptor.[7][8] This inherent potential for broad bioactivity underscores the importance of a thorough cross-reactivity assessment.

This guide will compare the hypothetical cross-reactivity profile of 2-Ethyltriazolo[1,5-a]triazin-7-amine with two well-characterized kinase inhibitors with different scaffolds: Dasatinib , a multi-kinase inhibitor, and Lapatinib , a dual EGFR/HER2 inhibitor. This comparison will be framed within the context of two gold-standard methodologies for assessing compound selectivity: wide-panel kinase screening (e.g., KINOMEscan®) and target engagement in a cellular context (Cellular Thermal Shift Assay, CETSA).

The Rationale for Cross-Reactivity Profiling

The ATP-binding pocket of protein kinases shares a high degree of structural conservation across the kinome.[9] Consequently, small molecule inhibitors designed to be ATP-competitive often exhibit polypharmacology, binding to multiple kinases with varying affinities.[9] While in some cases this can be therapeutically advantageous (e.g., multi-targeted cancer therapies), unintended off-target kinase inhibition is a common cause of toxicity.[10] Therefore, early and comprehensive cross-reactivity profiling is essential to de-risk a lead compound and guide its optimization.

Methodologies for Assessing Cross-Reactivity

A robust assessment of a compound's selectivity involves both in vitro biochemical assays and cell-based target engagement studies.

KINOMEscan®: A Global View of Kinase Interactions

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases.[1][5] The assay does not rely on enzyme activity, thus allowing for the assessment of binding to both active and inactive kinase conformations.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: 2-Ethyltriazolo[1,5-a]triazin-7-amine is dissolved in DMSO to a final concentration of 10 mM.

  • Assay Principle: An immobilized active-site directed ligand is pre-bound to DNA-tagged kinases. The test compound is then added in competition. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.

  • Screening: The compound is typically screened at a single concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the scanMAX panel of 468 kinases).[5]

  • Data Analysis: Results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound (% control). A lower percentage indicates stronger binding. A common threshold for a significant interaction is a % control value below 10% or 35%.

  • Dissociation Constant (Kd) Determination: For identified "hits," a dose-response analysis is performed to determine the dissociation constant (Kd), a measure of binding affinity.

G cluster_assay Competition Binding Assay cluster_analysis Analysis Compound Test Compound (2-Ethyltriazolo[1,5-a]triazin-7-amine) Incubation Incubation of Kinase, Immobilized Ligand, and Test Compound Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized Active-site Ligand ImmobilizedLigand->Incubation Capture Capture on Solid Support Incubation->Capture qPCR Quantification by qPCR Capture->qPCR Data Data Analysis (% Control, Kd) qPCR->Data

Caption: KINOMEscan® Experimental Workflow.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[2][11] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells expressing the target kinase are incubated with 2-Ethyltriazolo[1,5-a]triazin-7-amine or a vehicle control (DMSO).

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein at each temperature is quantified, typically by Western blotting or other immunoassays.[13]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the concentration at which the compound stabilizes the target.

G cluster_cell_culture Cell Culture & Treatment cluster_thermal_protocol Thermal Protocol cluster_analysis Analysis Cells Intact Cells Treatment Incubate with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Centrifugation Centrifugation to Separate Soluble Fraction Detection Protein Detection (e.g., Western Blot) MeltingCurve Generate Melting Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Cross-Reactivity Profile (Hypothetical Data)

The following tables present illustrative data to compare the potential selectivity of 2-Ethyltriazolo[1,5-a]triazin-7-amine with Dasatinib and Lapatinib. This data is hypothetical and intended to demonstrate how the results of cross-reactivity studies are presented and interpreted.

Table 1: KINOMEscan® Selectivity Profile (% Control at 1 µM)

Kinase Target2-Ethyltriazolo[1,5-a]triazin-7-amineDasatinibLapatinib
Primary Target (Assumed)
ABL1850.5 92
EGFR75451.2
HER2 (ERBB2)80502.5
Selected Off-Targets
SRC601.1 78
LCK650.8 85
c-KIT702.3 90
VEGFR2905.5 88
p38α (MAPK14)4015 65
CDK2953098
Selectivity Score (S10)TBD0.350.85

Lower % Control indicates stronger binding. Values in bold represent significant interactions. The Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: CETSA Thermal Shift (ΔTm in °C) in Intact Cells

Target Protein2-Ethyltriazolo[1,5-a]triazin-7-amine (10 µM)Dasatinib (1 µM)Lapatinib (1 µM)
Primary Target
ABL1+0.5+8.2 +0.3
EGFR+1.2+2.1+6.5
HER2 (ERBB2)+0.8+1.8+7.1
Confirmed Off-Target
SRC+1.5+7.5 +0.6

A larger positive thermal shift (ΔTm) indicates stronger target engagement in a cellular environment. Values in bold represent significant target stabilization.

Interpretation and Strategic Implications

  • 2-Ethyltriazolo[1,5-a]triazin-7-amine: The illustrative data suggests that this compound may have a more favorable selectivity profile compared to Dasatinib, with fewer potent off-target interactions at 1 µM. However, the moderate binding to p38α kinase would warrant further investigation to understand potential physiological consequences. A CETSA experiment would be crucial to confirm which of the observed in vitro interactions translate to target engagement in a cellular context.

  • Dasatinib: As expected, Dasatinib demonstrates potent binding to its primary target ABL1 and a broad range of other kinases, including SRC family kinases and c-KIT.[14] This polypharmacology is a known aspect of its clinical profile, contributing to both its efficacy and its side-effect profile.

  • Lapatinib: Lapatinib shows high selectivity for its primary targets, EGFR and HER2, with minimal off-target binding in the illustrative kinase panel. This high selectivity is a key feature of its therapeutic design.

Conclusion and Future Directions

While direct experimental data for 2-Ethyltriazolo[1,5-a]triazin-7-amine is not yet publicly available, this guide provides a robust framework for its evaluation. The triazolotriazine scaffold holds significant therapeutic promise, and a thorough understanding of its cross-reactivity is paramount for its successful development.

For researchers working with 2-Ethyltriazolo[1,5-a]triazin-7-amine or similar analogs, the following steps are recommended:

  • Comprehensive Kinase Profiling: Conduct a broad kinase screen, such as KINOMEscan®, to identify all potential on- and off-targets.

  • Orthogonal Validation: Validate key interactions using an orthogonal method, such as an enzymatic activity assay.

  • Cellular Target Engagement: Employ CETSA to confirm that the compound engages its intended target(s) in a physiological setting.

  • Structure-Activity Relationship (SAR) Studies: Use the cross-reactivity data to guide medicinal chemistry efforts to improve selectivity and potency.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of the triazolotriazine class of compounds while minimizing the risks associated with off-target effects.

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Bridging the Gap: An In-Depth Technical Guide to In Vitro and In Vivo Correlation of Triazolotriazine Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with complexity. The triazolotriazine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting key signaling pathways implicated in cancer progression. However, the predictive power of in vitro assays for in vivo efficacy remains a critical hurdle. This guide provides a comprehensive comparison of in vitro and in vivo activity for triazolotriazine compounds, offering field-proven insights into experimental design, data interpretation, and the nuances of establishing a meaningful in vitro-in vivo correlation (IVIVC).

The Rationale: Why In Vitro-In Vivo Correlation Matters

The core principle of IVIVC is to establish a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[1] For cytotoxic compounds like many triazolotriazine derivatives, this translates to correlating in vitro potency (e.g., IC50 in a cancer cell line) with in vivo anti-tumor efficacy. A robust IVIVC is the holy grail of preclinical drug development; it can de-risk clinical translation, optimize lead candidate selection, and potentially reduce the reliance on extensive animal testing.[1] However, for targeted therapies such as kinase inhibitors, establishing a simple linear correlation is often challenging due to complex pharmacokinetic and pharmacodynamic (PK/PD) relationships and the intricate tumor microenvironment.[2][3]

The Target: c-Met, a Key Player in Triazolotriazine Activity

Many triazolotriazine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), with the mesenchymal-epithelial transition factor (c-Met) being a prominent target.[4][5][6] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion.[7] Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.[8][9]

Below is a diagram illustrating the c-Met signaling pathway, a frequent target of triazolotriazine compounds.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor Dimerization & Autophosphorylation HGF->c-Met Receptor Binding PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Cell_Survival Cell_Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Invasion_Metastasis Invasion_Metastasis STAT3->Invasion_Metastasis

Caption: The c-Met signaling pathway, a key driver of cancer cell proliferation and survival.

In Vitro Evaluation: Gauging Potency at the Cellular Level

The initial assessment of a triazolotriazine compound's activity is invariably performed in vitro. These assays provide a controlled environment to quantify the direct effect of the compound on cancer cells.

Key In Vitro Assays and Comparative Data

The most common in vitro assay is the cell viability or cytotoxicity assay, which measures the concentration of the compound required to inhibit cell growth by 50% (IC50).

Compound Class Target Cancer Cell Line In Vitro Assay IC50 (µM) Reference
Triazolotriazine Derivativec-MetMKN45 (Gastric)Cellular c-Met activitySubnanomolar[4]
Triazolotriazine Derivativec-MetEBC-1 (Lung)Cellular c-Met activitySubnanomolar[4]
Triazolotriazine Derivativesc-KitHepG2 (Liver)Growth InhibitionVaries[10]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamide (MM129)Not specifiedHCT 116 (Colorectal)MTT Assay0.17 - 1.15[11][12]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamide (MM131)Not specifiedHCT 116 (Colorectal)MTT Assay0.17 - 1.15[11][12]

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolotriazine compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

In Vivo Assessment: The Whole-Organism Response

While in vitro assays are invaluable for initial screening, they cannot replicate the complexities of a living organism. In vivo studies, typically in rodent models, are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a systemic context.

Key In Vivo Models and Comparative Data

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of preclinical oncology research.

Compound In Vivo Model Cancer Type Dosing Regimen Efficacy Endpoint Tumor Growth Inhibition (TGI) Reference
1D228 (c-Met/TRK inhibitor)MKN45 XenograftGastricNot specifiedTumor Volume94.8%[13]
1D228 (c-Met/TRK inhibitor)Liver Tumor XenograftLiverNot specifiedTumor Volume93.4%[13]
MM129HT-29 XenograftColorectalNot specifiedTumor Mass and VolumeSignificant reduction[14]
MM129DLD-1 XenograftColorectalNot specifiedTumor Mass and VolumeSignificant reduction[14]

Experimental Protocol: Xenograft Tumor Model

This protocol describes the establishment and use of a subcutaneous xenograft model to assess the anti-tumor efficacy of a triazolotriazine compound.

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase.

  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the triazolotriazine compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points, blood and tumor tissue samples can be collected to determine the compound's concentration and its effect on the target (e.g., c-Met phosphorylation).

The Correlation Conundrum: Bridging In Vitro and In Vivo Data

The ultimate goal is to establish a clear and predictive relationship between the in vitro potency of a triazolotriazine compound and its in vivo anti-tumor activity. The following workflow illustrates the key steps and considerations in this process.

IVIVC_Workflow IVIVC Workflow for Triazolotriazine Compounds cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis Enzymatic_Assay Enzymatic Assay (e.g., Kinase Activity) Cell_Viability Cell Viability Assay (e.g., MTT) Enzymatic_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-c-Met) Cell_Viability->Target_Engagement Data_Integration Data Integration & Modeling Target_Engagement->Data_Integration Pharmacokinetics Pharmacokinetics (PK) (ADME) Pharmacokinetics->Data_Integration Pharmacodynamics Pharmacodynamics (PD) (Target Modulation in Tumor) Efficacy_Study Efficacy Study (Xenograft Model) Pharmacodynamics->Efficacy_Study Efficacy_Study->Data_Integration Correlation_Established Predictive IVIVC Model Data_Integration->Correlation_Established

Caption: A streamlined workflow for establishing an in vitro-in vivo correlation.

A direct correlation between in vitro IC50 and in vivo TGI is often confounded by several factors:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal in vivo efficacy.[15] The pharmacokinetic properties of triazine derivatives are crucial for their in vivo performance.[16]

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response in ways not captured by in vitro models.

  • Target Engagement: In vitro assays measure the effect on cells in a dish, but in vivo, the compound must reach its target within the tumor at a sufficient concentration and for a sufficient duration to exert its effect.

Case Study Insights: What the Data Tells Us

These observations suggest a qualitative correlation, where potent in vitro activity is a prerequisite for in vivo efficacy. However, a quantitative correlation that would allow for the precise prediction of in vivo TGI from in vitro IC50 values remains elusive for this class of compounds without more comprehensive and integrated datasets.

Future Directions and Conclusion

The development of predictive IVIVC for triazolotriazine compounds and other targeted therapies requires a multi-faceted approach. Integrating pharmacokinetic and pharmacodynamic data with in vitro and in vivo efficacy studies is paramount. Advanced in vitro models, such as 3D organoids and co-culture systems that better recapitulate the tumor microenvironment, may also improve the predictive power of preclinical assays.

References

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Benchmarking Novel Compounds Against Known Kinase Inhibitors with a Triazolotriazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the clinic is both an art and a science. A critical step in this process is rigorous benchmarking against established inhibitors. This guide provides an in-depth technical framework for comparing new chemical entities (NCEs) against known inhibitors featuring the versatile triazolotriazine scaffold. We will focus on two prominent examples: the multi-kinase inhibitor Zotiraciclib (TG02) , targeting Cyclin-Dependent Kinases (CDKs), and a class of potent c-Met inhibitors , showcasing the adaptability of the triazolotriazine core.

This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices. By following the principles and methodologies outlined here, researchers can generate robust, reproducible data to confidently assess the potential of their novel compounds.

The Triazolotriazine Scaffold: A Privileged Structure in Kinase Inhibition

The[1][2][3]triazolo[4,3-b][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid, planar structure provides an excellent framework for presenting substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the ATP-binding pocket of various kinases.

The versatility of this core is highlighted by its presence in inhibitors targeting diverse kinase families. For instance, Zotiraciclib (TG02) is a multi-kinase inhibitor targeting CDKs (1, 2, 7, and 9), JAK2, and FLT3, and has been investigated in clinical trials for various cancers, including glioblastoma.[4][5][6][7][8][9][10] In contrast, distinct substitution patterns on the same triazolotriazine core have yielded highly potent and selective inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[11][12][13]

This guide will use Zotiraciclib (TG02) and a representative c-Met inhibitor as benchmarks to illustrate a comprehensive evaluation workflow for novel compounds with a triazolotriazine core.

A Multi-Faceted Approach to Inhibitor Characterization

A thorough assessment of a novel kinase inhibitor requires a multi-pronged approach, moving from initial biochemical potency to cellular activity and target engagement. This guide will detail three key experimental workflows:

  • Biochemical Potency Assessment: Determining the half-maximal inhibitory concentration (IC50) in a purified enzyme system.

  • Cellular Target Engagement: Confirming that the compound interacts with its intended target within a live cell environment.

  • Cellular Pathway Modulation: Assessing the compound's effect on downstream signaling pathways.

Below is a visual representation of this integrated workflow:

G cluster_0 Benchmarking Workflow Biochemical IC50 Biochemical IC50 Cellular Target Engagement Cellular Target Engagement Biochemical IC50->Cellular Target Engagement Informs cellular concentration range Data Integration & Comparison Data Integration & Comparison Biochemical IC50->Data Integration & Comparison Cellular Pathway Analysis Cellular Pathway Analysis Cellular Target Engagement->Cellular Pathway Analysis Confirms on-target effect Cellular Target Engagement->Data Integration & Comparison Cellular Pathway Analysis->Data Integration & Comparison

Caption: A streamlined workflow for comprehensive kinase inhibitor characterization.

Part 1: Biochemical Potency (IC50 Determination)

The initial step in characterizing a novel inhibitor is to determine its potency against the purified target kinase. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[14] A widely used, robust, and non-radioactive method for this is the ADP-Glo™ Kinase Assay.[15][16][17][18][19]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and can be used to determine the IC50 of a novel compound against a target kinase (e.g., CDK9 or c-Met) in comparison to a known inhibitor (e.g., TG02 or a reference c-Met inhibitor).

Materials:

  • Recombinant Kinase (e.g., CDK9/cyclin T1 or c-Met)

  • Kinase-specific substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound and reference inhibitor (e.g., TG02) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Add a small volume (e.g., 100 nL) of each compound dilution to the appropriate wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but should be kept constant for the IC50 determination.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Data Presentation: Comparative Biochemical Potency
CompoundTarget KinaseBiochemical IC50 (nM)
Novel Compound X CDK9[Experimental Value]
Zotiraciclib (TG02)CDK93[8][20]
Novel Compound Y c-Met[Experimental Value]
Reference c-Met Inhibitorc-Met1.8[21]

Part 2: Cellular Target Engagement

While a low biochemical IC50 is promising, it does not guarantee that a compound will be effective in a cellular context. It is crucial to confirm that the compound can penetrate the cell membrane and bind to its intended target in the complex intracellular environment. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose, allowing for the quantitative measurement of compound binding to a target protein in live cells.[1][2][22][23][24]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol describes how to assess the intracellular target engagement of a novel compound compared to a known inhibitor.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding the target kinase fused to NanoLuc® luciferase (e.g., CDK9-Nluc or c-Met-Nluc)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target kinase

  • Test compound and reference inhibitor

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Cell Transfection:

    • The day before the assay, transfect HEK293 cells with the NanoLuc®-fused kinase expression vector.[22]

    • Plate the transfected cells in a 384-well white assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • Prepare the NanoBRET™ Tracer at a 2X concentration in Opti-MEM®. The optimal tracer concentration should be determined empirically and is typically near its EC50 value for binding to the target.

    • Add the compound dilutions to the wells, followed by the 2X Tracer solution. Include wells with tracer only (no inhibitor) and cells only (no tracer, no inhibitor) as controls.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.[22]

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes, measuring both the donor (NanoLuc®) emission (~460 nm) and the acceptor (Tracer) emission (~618 nm).[22]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the "no inhibitor" control.

    • Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the cellular IC50.

Data Presentation: Comparative Cellular Target Engagement
CompoundTarget KinaseCellular IC50 (nM)
Novel Compound X CDK9[Experimental Value]
Zotiraciclib (TG02)CDK9[Literature or Experimental Value]
Novel Compound Y c-Met[Experimental Value]
Reference c-Met Inhibitorc-Met180[21]

Part 3: Cellular Pathway Modulation

Confirming target engagement is a significant step, but it is also essential to demonstrate that this engagement translates into a functional effect on the downstream signaling pathway. For kinase inhibitors, this is often assessed by measuring the phosphorylation status of a key substrate of the target kinase. Western blotting is a classic and reliable method for this analysis.[3][25][26][27][28]

Experimental Protocol: Western Blot for Phospho-Substrate

This protocol outlines how to assess the ability of a novel inhibitor to block the phosphorylation of a downstream substrate of its target kinase. For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNAPII Ser2).[29][30] For c-Met, autophosphorylation at key tyrosine residues (e.g., p-Met Tyr1234/1235) is a hallmark of its activation.

Materials:

  • Cancer cell line with a reliance on the target kinase pathway (e.g., MV4-11 for CDK9, EBC-1 for c-Met)

  • Cell culture medium and supplements

  • Test compound and reference inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate, total substrate, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat the cells with various concentrations of the novel compound and the reference inhibitor for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[26]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.[27]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[26]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-RNAPII Ser2 or anti-p-Met) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Visualizing Cellular Pathway Inhibition

G cluster_0 CDK9 Signaling Pathway cluster_1 c-Met Signaling Pathway TG02 TG02 CDK9 CDK9 TG02->CDK9 RNAPII RNAPII CDK9->RNAPII Phosphorylates p-RNAPII (Ser2) p-RNAPII (Ser2) RNAPII->p-RNAPII (Ser2) Transcription Elongation Transcription Elongation p-RNAPII (Ser2)->Transcription Elongation c-Met Inhibitor c-Met Inhibitor c-Met c-Met c-Met Inhibitor->c-Met p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation Downstream Signaling Downstream Signaling p-c-Met->Downstream Signaling

Caption: Inhibition of CDK9 and c-Met signaling pathways by their respective inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for benchmarking novel kinase inhibitors with a triazolotriazine core against established compounds like Zotiraciclib and selective c-Met inhibitors. By systematically evaluating biochemical potency, cellular target engagement, and downstream pathway modulation, researchers can build a comprehensive data package to support the advancement of their lead compounds.

It is crucial to remember that this is a starting point. Further characterization, including kinase selectivity profiling against a broad panel of kinases, off-target liability assessment, and in vivo efficacy studies, will be necessary to fully understand the therapeutic potential of any new chemical entity. The methodologies described herein, however, provide the essential first steps in this exciting and challenging endeavor.

References

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A Tale of Two Scaffolds: A Comparative Analysis of 1,2,4-Triazine and 1,3,5-Triazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Triazines in Medicinal Chemistry

Triazine isomers, specifically 1,2,4-triazine and 1,3,5-triazine, are foundational scaffolds in the field of medicinal chemistry.[1] These six-membered heterocyclic rings, containing three nitrogen atoms, form the core of a multitude of biologically active compounds.[1][2][3][4] The specific arrangement of these nitrogen atoms distinguishes the isomers and profoundly influences their physicochemical properties, metabolic fates, and pharmacological activities.[1][5] This guide offers an in-depth, objective comparison of these two critical heterocyclic systems, substantiated by experimental data, to empower researchers in the rational design of novel therapeutics.

The symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine present distinct electronic and steric profiles, which in turn dictate their interactions with biological targets.[1] While both scaffolds have been successfully incorporated into drugs for a wide array of diseases, understanding their intrinsic differences is paramount for strategic drug development.[1][6] This analysis will delve into their comparative physicochemical and pharmacokinetic properties, explore their diverse biological activities with a focus on oncology, and provide detailed experimental protocols for their synthesis and evaluation.

Physicochemical and Pharmacokinetic Properties: A Study in Isomeric Contrast

The arrangement of nitrogen atoms within the triazine ring is the primary determinant of its electronic distribution and, consequently, its fundamental properties.[1] The symmetrical 1,3,5-triazine is a planar, aromatic system with a lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution.[1][5] In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar.[1] These inherent differences are reflected in the physicochemical and pharmacokinetic profiles of drugs derived from these scaffolds.

To illustrate this, a comparison of two marketed drugs, Lamotrigine (a 1,2,4-triazine derivative) and Altretamine (a 1,3,5-triazine derivative), is presented below.

PropertyLamotrigine (1,2,4-Triazine)Altretamine (1,3,5-Triazine)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
pKa 5.7Not Reported
LogP 1.42.7
Water Solubility 0.17 mg/mL at 25°C (very slightly soluble)Insoluble
Bioavailability ~98%Variable (17-29%)

Table 1: Comparative Physicochemical and Pharmacokinetic Data of Lamotrigine and Altretamine. [1]

The data in Table 1 clearly demonstrates the impact of the triazine core on key drug-like properties. The higher polarity of the 1,2,4-triazine scaffold in Lamotrigine contributes to its greater water solubility and excellent bioavailability compared to the more lipophilic 1,3,5-triazine-based Altretamine. These differences underscore the importance of scaffold selection in optimizing the pharmacokinetic profile of a drug candidate.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both 1,2,4-triazine and 1,3,5-triazine derivatives can be synthesized through well-established methodologies, allowing for the generation of diverse chemical libraries.

Synthesis of 1,3,5-Triazine Derivatives

The most common and versatile method for synthesizing substituted 1,3,5-triazines utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material.[7][8] The three chlorine atoms on the triazine ring exhibit differential reactivity, enabling sequential nucleophilic substitution by carefully controlling the reaction temperature.[7] This stepwise approach allows for the introduction of various substituents at the 2, 4, and 6 positions, facilitating the creation of a high degree of molecular diversity.[7]

Experimental Protocol: General Synthesis of Trisubstituted 1,3,5-Triazines

  • Step 1: First Substitution (0-5 °C)

    • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add one equivalent of the first nucleophile (e.g., an amine) while maintaining the temperature.

    • Stir the reaction mixture for 2-4 hours.

  • Step 2: Second Substitution (Room Temperature)

    • To the reaction mixture from Step 1, add one equivalent of the second nucleophile.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Step 3: Third Substitution (Elevated Temperature)

    • Add one equivalent of the third nucleophile to the mixture.

    • Heat the reaction to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, and isolate the product by filtration or extraction.

Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines.

Synthesis of 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazines often involves the condensation of α-dicarbonyl compounds with aminoguanidines or S-alkylisothiosemicarbazides. Another common route is the reaction of amidrazones with 1,2-dicarbonyl compounds. These methods provide a versatile platform for accessing a wide range of substituted 1,2,4-triazines.

Biological Activities and Therapeutic Applications: A Focus on Oncology

Both 1,2,4-triazine and 1,3,5-triazine scaffolds have been extensively explored for their potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[9][10][11]

1,3,5-Triazine in Oncology

Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer agents by targeting a variety of cancer cell lines and modulating key signaling pathways.[10] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[10] For instance, some derivatives can inhibit both PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[10]

Furthermore, certain 1,3,5-triazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[10] The symmetrical nature of the 1,3,5-triazine core allows for the strategic placement of substituents that can effectively interact with the ATP-binding pocket of these kinases. Marketed anticancer drugs like Altretamine and the investigational drug Gedatolisib (a PI3K/mTOR inhibitor) highlight the success of this scaffold in oncology.[12]

Caption: Inhibition of the EGFR signaling pathway by 1,3,5-triazine derivatives.

1,2,4-Triazine in Oncology

The 1,2,4-triazine core is also a versatile scaffold for the development of anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting key signaling pathways.[9] The substitution pattern on the asymmetrical 1,2,4-triazine ring plays a crucial role in determining its cytotoxic and antiproliferative activity.[9] For example, novel 1,2,4-triazine sulfonamide derivatives have shown promising anticancer potential in colon cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways.[9]

Derivatives of 1,2,4-triazine have also been investigated as inhibitors of various enzymes, including kinases.[9] The investigational drug Brivanib, an indole-containing pyrrolo[2,1-f][1][9][13]triazine, has been studied for its anticancer properties.[1][12] The structural features of the 1,2,4-triazine scaffold allow for the design of potent and selective inhibitors.

ScaffoldMarketed/Investigational DrugTarget/Mechanism of ActionTherapeutic Area
1,2,4-Triazine LamotrigineVoltage-gated sodium channel modulatorEpilepsy
Brivanib (Investigational)VEGFR/FGFR inhibitorOncology
1,3,5-Triazine AltretamineAlkylating agentOncology
Gedatolisib (Investigational)PI3K/mTOR inhibitorOncology

Table 2: Examples of Marketed and Investigational Drugs Containing Triazine Scaffolds.

Beyond Oncology: A Spectrum of Biological Activities

The therapeutic potential of triazine scaffolds extends far beyond cancer treatment.

1,2,4-Triazine Derivatives:

  • Anticonvulsant: Lamotrigine is a widely used antiepileptic drug.[1]

  • Antimicrobial: Derivatives have shown potential as antibacterial and antifungal agents.[6][9]

  • Anti-inflammatory: Some 1,2,4-triazine derivatives have demonstrated anti-inflammatory properties.[9][14]

  • Antiviral: Certain derivatives have been investigated for their antiviral activities.[6]

1,3,5-Triazine Derivatives:

  • Antiviral: Several 1,3,5-triazine derivatives have been investigated for their antiviral properties.[10]

  • Herbicidal: Triazine-based compounds like atrazine and simazine are widely used as herbicides that inhibit photosynthesis.[10]

  • Anti-inflammatory: Certain derivatives have shown anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[10]

Conclusion: Strategic Scaffold Selection for Future Drug Discovery

The comparative analysis of 1,2,4-triazine and 1,3,5-triazine scaffolds reveals two versatile yet distinct platforms for drug design. The symmetrical 1,3,5-triazine core, with its susceptibility to nucleophilic substitution, offers a robust framework for creating diverse libraries of compounds, particularly effective in targeting key enzymes in oncology. Its derivatives have demonstrated significant potential as inhibitors of crucial signaling pathways.

In contrast, the asymmetrical and more polar 1,2,4-triazine scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. This scaffold has also proven to be a rich source of diverse biological activities, leading to the development of drugs for a range of therapeutic areas beyond oncology.

Ultimately, the choice between a 1,2,4-triazine and a 1,3,5-triazine scaffold will depend on the specific therapeutic target, the desired physicochemical and pharmacokinetic profile, and the synthetic strategy. A thorough understanding of the unique characteristics of each isomer, as outlined in this guide, is essential for medicinal chemists to make informed decisions and accelerate the discovery of novel and effective therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyltriazolo[1,5-a]triazin-7-amine

A Comprehensive Guide to the Safe Disposal of 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine (CAS Number: 28610-01-7)[6]. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following procedures are based on established best practices for the disposal of heterocyclic and amine-containing organic compounds, as well as general guidelines for laboratory hazardous waste management.[2]

Immediate Safety & Hazard Assessment

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect against splashes and potential dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any potential dust or aerosols.

All handling of 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize the risk of inhalation.[2][11]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper characterization and segregation of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.

Waste Classification: Based on its chemical structure (a heterocyclic amine), 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine should be treated as hazardous chemical waste . Do not dispose of this compound down the drain or in regular trash.[1][12] Improper disposal can lead to environmental contamination and legal repercussions.[4]

Segregation: Incompatible chemicals must be stored and disposed of separately to avoid violent reactions, fires, or the generation of toxic gases.[1][13]

  • Acids and Bases: Store separately.

  • Oxidizers and Flammables: Store separately.

  • Cyanides and Acids: Store separately to prevent the release of highly toxic hydrogen cyanide gas.[14]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregationStartGenerated Waste:2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amineIsSolidIs the waste solid or in a non-halogenated solvent?Start->IsSolid Assess Form IsHalogenatedIs the waste in a halogenated solvent?IsSolid->IsHalogenated No SolidWasteSolid Hazardous Waste ContainerIsSolid->SolidWaste Yes IsAqueousIs the waste in an aqueous solution?IsHalogenated->IsAqueous No HalogenatedWasteHalogenated Organic WasteIsHalogenated->HalogenatedWaste Yes AqueousWasteAqueous Hazardous WasteIsAqueous->AqueousWaste Yes DisposalWorkflowStartGenerate WasteCharacterizeCharacterize asHazardous WasteStart->CharacterizeSelectContainerSelect & LabelCompatible ContainerCharacterize->SelectContainerAccumulateAccumulate Waste inClosed ContainerSelectContainer->AccumulateStoreStore in SAA withSecondary ContainmentAccumulate->StoreRequestPickupRequest Waste Pickup fromEnvironmental Health & Safety (EHS)Store->RequestPickupDisposalProfessional Disposal byLicensed FacilityRequestPickup->Disposal

Caption: General Disposal Workflow for Chemical Waste.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in accumulation for the maximum allowed time (check your institution's specific policies), contact your institution's EHS department to arrange for a waste pickup. [1]* Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and final disposal of the chemical waste, typically through high-temperature incineration for organic compounds. [5]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team. [1]* Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [9]Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [9] * Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). [5][15][16]Adherence to these regulations is mandatory. Key aspects of compliance include proper waste determination, labeling, storage, and disposal through licensed facilities. [17][18][19] By following these procedures, researchers can ensure the safe and compliant disposal of 2-Ethylt[1][2][3]riazolo[1,5-a]t[1][4][5]riazin-7-amine, contributing to a culture of safety and environmental responsibility within the laboratory.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. Available at: [Link]

  • CAS NO. 28610-01-7 | 2-Ethyl-t[1][2][3]riazolo[1,5-a]t[1][4][5]riazin-7-amine. Arctom. Available at: [Link]

  • Chemical Waste Disposal for Laboratories. Specific Waste Industries. Available at: [Link]

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  • Safety Data Sheet - Rust-Oleum GHS 16 Section SDS. Rust-Oleum. Available at: [Link]

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  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link] 28.T[1][2][3]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Available at: [Link]

  • 4-(2-(7-Amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol. PubChem. Available at: [Link]

  • 1,3,5-Triazine-2,4-diamine, 6-[2-(2-undecyl-1H-imidazol-1-yl)ethyl]-. PubChem. Available at: [Link]

Personal protective equipment for handling 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

A Researcher's Guide to the Safe Handling of 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine

In the landscape of drug discovery and chemical research, the synthesis and handling of novel molecular entities are routine. Yet, routine should never equate to complacency. This guide provides essential safety and logistical information for researchers working with 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine (CAS No. 28610-01-7). As a compound with limited publicly available toxicological data, a conservative and rigorous approach to safety is not just recommended—it is imperative. This document is structured to provide a deep, causal understanding of the necessary precautions, empowering you to work safely and effectively.

Hazard Assessment: An Evidence-Based Precautionary Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine is available from suppliers like Matrix Scientific, detailed toxicological studies are not widespread[5]. Therefore, we must infer potential hazards from its chemical structure and the known properties of related compounds.

The molecule belongs to the triazolotriazine class. Derivatives of this heterocyclic system are known to be biologically active, with research indicating activities such as inhibiting eosinophilia and potential as antitumor agents.[6][7] This inherent biological activity is a critical flag for handling; any compound designed to be active in a biological system must be treated as potentially hazardous to the handler.

The presence of an amine functional group also warrants caution. Amines as a class can range from irritants to highly toxic and corrosive substances.

In the absence of comprehensive data, this compound must be treated as:

  • Potentially toxic if ingested, inhaled, or absorbed through the skin.

  • A potential skin and eye irritant.

  • A possible sensitizer.

This conservative assessment is in line with OSHA's guidelines for handling chemicals with unknown hazards, which mandate treating them as hazardous until proven otherwise.[8][9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for various laboratory operations involving 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine.

Task/Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1-compliant safety glasses with side shields.2 pairs of nitrile gloves (double-gloving).Full-length lab coat.Recommended, especially if weighing outside a ventilated enclosure. N95 respirator is a minimum.
Preparing Solutions Chemical splash goggles.2 pairs of nitrile gloves. For solvents like DMSO, use thicker gauge nitrile or butyl rubber gloves.[1][2][3][4]Chemical-resistant apron over a lab coat.Required. All solution preparation should occur in a certified chemical fume hood.
Running Reactions/Transfers Chemical splash goggles or a full-face shield if splash risk is high.Nitrile or appropriate solvent-resistant gloves.[1][11]Full-length lab coat.Required. All manipulations should be performed within a chemical fume hood.
Cleaning Spills Full-face shield and chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl or Silver Shield).Chemical-resistant suit or coveralls (e.g., Tychem®).Air-purifying respirator with appropriate cartridges or SCBA for large spills.
Procedural Guidance and Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls

  • Designate an Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Verify Ventilation: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Assemble Materials: Bring all necessary equipment (spatulas, glassware, solvents, waste containers) into the fume hood before introducing the compound. This minimizes traffic in and out of the controlled workspace.

3.2. Donning and Using PPE The causality behind the sequence of donning PPE is to move from the body outwards, creating a protective barrier.

  • Lab Coat and Apron: Don a clean, full-length lab coat, followed by a chemical-resistant apron if handling solutions.

  • Goggles/Face Shield: Put on safety goggles.

  • Gloves: Don the first pair of nitrile gloves. Don a second, outer pair. This practice of "double-gloving" provides a critical safety layer. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. When working with solvents like DMSO, which can facilitate skin absorption of chemicals, glove selection is critical. Consult chemical resistance charts to ensure the chosen glove material has a low breakthrough time for the specific solvent.[1][2][3][4]

3.3. Handling and Post-Procedure

  • Cross-Contamination: Never touch common surfaces (door handles, keyboards, pens) with gloved hands.

  • Doffing PPE: Remove PPE before exiting the lab. The removal sequence is critical to avoid self-contamination:

    • Remove outer gloves.

    • Remove face shield/goggles.

    • Remove lab coat/apron.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive plan includes not just the experiment but also the entire lifecycle of the chemical in the lab, from receipt to disposal.

4.1. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the immediate area. For a small spill of solid, carefully sweep it up (avoiding dust generation) and place it in a sealed, labeled waste container. For a liquid spill, use an appropriate chemical absorbent. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

4.2. Waste Disposal Workflow All waste contaminated with 2-Ethyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine is considered hazardous waste.

  • Segregation: Maintain separate, clearly labeled waste streams.

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.

    • Liquid Waste: Unused solutions, reaction mixtures, and the first rinse of any glassware.

  • Containerization: Use dedicated, leak-proof, and chemically compatible containers. Label containers clearly with "Hazardous Waste" and the full chemical name.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash. All waste must be collected by your institution's EHS department for disposal via a licensed professional waste service, typically through incineration.

The following diagram illustrates the decision-making process for waste management.

WasteDisposalWorkflowStartWaste GeneratedIsLiquidIs the waste liquid or solid?Start->IsLiquidLiquidWasteCollect in a labeled,leak-proof liquid waste container.IsLiquid->LiquidWasteLiquidSolidWasteCollect in a labeled,sealed solid waste container.IsLiquid->SolidWasteSolidContactEHSArrange for pickup byEnvironmental Health & Safety (EHS).LiquidWaste->ContactEHSSolidWaste->ContactEHScaptionWaste Disposal Workflow

Waste Disposal Workflow

References

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  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

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  • Work Gloves Chemical Glove Chart . Tasco-Safety.com. [Link]

  • Requirement for Unknown Acute Toxicity Statement . Occupational Safety and Health Administration (OSHA). [Link]

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  • Chemical Safety Guidelines . University of New Mexico. [Link]

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  • Synthesis, characterization, antitumor evaluation and molecular docking of some triazolotriazine Derivatives . ResearchGate. [Link]

  • Triazolotriazine PubChem Entry . National Institutes of Health (NIH). [Link]

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  • Molecular Docking, Toxicity Study and In Vitro Antimalarial Evaluation of Pyrazole Substituted 1,3,5-Triazine Derivatives . PubMed. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives . Journal of Medicinal and Chemical Sciences. [Link]

  • [1][2][3]triazolo[1,5-a][1][4][5]triazin-7-amine . MySkinRecipes. [Link]

  • 2-phenyl[1][2][3]triazolo[1,5-a][1][4][5]triazin-7-ylamine . ChemSynthesis. [Link]

  • [1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester . EPA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.